molecular formula C10H9NO3 B13580948 methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Número de catálogo: B13580948
Peso molecular: 191.18 g/mol
Clave InChI: DROIISWLNLLMTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H9NO3

Peso molecular

191.18 g/mol

Nombre IUPAC

methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3

Clave InChI

DROIISWLNLLMTI-UHFFFAOYSA-N

SMILES canónico

COC(=O)C1=NC2=C(C=C1)C(=O)CC2

Origen del producto

United States
Foundational & Exploratory

Molecular Architecture and Synthetic Utility of Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate (also designated as methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, CAS: 1256833-90-5) is a highly functionalized, fused bicyclic heteroaromatic scaffold. Characterized by a pyridine ring fused to a cyclopentanone system, this molecule serves as a "privileged scaffold" in modern drug discovery. The rigid architecture restricts the conformational degrees of freedom of attached substituents, thereby minimizing the entropic penalty upon binding to target proteins. This technical guide explores the structural profiling, pharmacological relevance, and self-validating synthetic protocols for this critical building block.

Structural and Physicochemical Profiling

The molecular topology of this compound offers orthogonal reactivity sites: an electrophilic ketone at C5, an acyl transfer site at the C2 methyl ester, and a hydrogen-bond accepting pyridine nitrogen.

Quantitative Physicochemical Data

To facilitate rational drug design and pharmacokinetic modeling, the core physicochemical properties are summarized below:

PropertyValue
Chemical Name Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate
CAS Number 1256833-90-5
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N1, C5=O, Ester C=O, Ester -O-)
Rotatable Bonds 2
Topological Polar Surface Area (tPSA) ~56.4 Ų
Reactivity Map

G Core Methyl 5-oxo-6,7-dihydro-5H- cyclopenta[b]pyridine-2-carboxylate Sub1 C5 Ketone (5-oxo) Electrophilic Center Core->Sub1 Reductive amination Grignard addition Sub2 C2 Methyl Ester Acyl Transfer Site Core->Sub2 Saponification Amidation Sub3 Pyridine Nitrogen (N1) H-Bond Acceptor Core->Sub3 Metal chelation Salt formation Sub4 C6/C7 Methylene Steric Bulk / C-H Functionalization Core->Sub4 Enolate alkylation (at C6)

Figure 1: Reactivity map of the cyclopenta[b]pyridine scaffold highlighting orthogonal functionalization sites.

Mechanistic Role in Drug Discovery

The cyclopenta[b]pyridine-5-one scaffold is heavily utilized in the synthesis of epigenetic modulators and CNS-active agents. A prominent example is its application in the discovery of highly potent p300/CBP Histone Acetyltransferase (HAT) inhibitors (1)[1].

Causality of Scaffold Selection: The sp² hybridization at the C5 ketone flattens the cyclopentane ring compared to its fully saturated counterpart. This specific geometry directs substituents (introduced via reductive amination at C5) into the precise trajectory required to occupy the acetyl-CoA binding pocket of the p300 enzyme[1]. Furthermore, the electron-withdrawing nature of the pyridine ring enhances the metabolic stability of the adjacent benzylic positions, preventing rapid oxidative clearance by cytochrome P450 enzymes[1].

Synthetic Methodologies and Protocols

The de novo synthesis of the 5-oxo derivative is most efficiently achieved via the directed benzylic oxidation of the corresponding methylene precursor (methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate).

Synthetic Workflow

Workflow Step1 Starting Material 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate Step2 Benzylic Oxidation Mn(OTf)2, t-BuOOH, H2O, 25°C Step1->Step2 Catalyst & Oxidant Step3 Reaction Monitoring TLC & LC-MS (Target m/z: 192.06 [M+H]+) Step2->Step3 In-process Control Step4 Workup & Extraction Quench with Na2S2O3, Extract with EtOAc Step3->Step4 Completion Step5 Purification Silica Gel Column Chromatography Step4->Step5 Crude Organic Phase Step6 Final Product Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate Step5->Step6 >98% Purity

Figure 2: Step-by-step synthetic workflow for the selective C5 oxidation of the cyclopenta[b]pyridine scaffold.

Protocol: Manganese-Catalyzed Chemoselective Oxidation

Traditional oxidants (e.g., KMnO₄, CrO₃) often result in over-oxidation, cleaving the cyclopentane ring or forming pyridine N-oxides. To circumvent this, a highly chemoselective radical-relay mechanism utilizing Manganese(II) triflate and tert-butyl hydroperoxide (t-BuOOH) in water is employed (2)[2].

Step 1: Reaction Assembly

  • Dissolve methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate (1.0 equiv) in distilled H₂O.

  • Add Mn(OTf)₂ (0.05 equiv) as the catalyst. Causality: The triflate counterions enhance the Lewis acidity of the Mn(II) center, facilitating the homolytic cleavage of the peroxide bond without coordinating tightly to the metal, leaving active sites open[2].

  • Slowly add t-BuOOH (65% in H₂O, 3.0 equiv) dropwise at 25 °C. Causality: The selection of t-BuOOH over H₂O₂ prevents the deleterious N-oxidation of the pyridine core, directing the radical intermediate strictly to the benzylic C5 position[2].

Step 2: Self-Validating In-Process Control

  • Stir the reaction for 12 hours at room temperature.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, extract into ethyl acetate, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 178.08 [M+H]⁺) is completely replaced by a new peak at m/z 192.06 [M+H]⁺. Spotting the aliquot on a silica TLC plate (Hexanes:EtOAc 3:1) will show a lower R_f value for the product due to the increased polarity of the ketone.

Step 3: Quenching and Extraction

  • Quench unreacted peroxides by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Failure to quench peroxides introduces explosive hazards during solvent concentration and promotes unwanted side reactions during purification.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 4: Purification and Final Validation

  • Concentrate the organic layer under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Final Validation: Confirm the structure via ¹³C NMR. The success of the oxidation is unequivocally validated by the appearance of a characteristic ketone carbonyl resonance at ~205 ppm, which is distinct from the ester carbonyl at ~165 ppm.

References

  • Green Chemistry (RSC Publishing) . "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) . "Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors". Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In advanced organic synthesis and drug discovery, bicyclic heteroaromatics serve as critical building blocks for developing complex pharmacophores. Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5) is a highly functionalized intermediate featuring a pyridine ring fused to a cyclopentanone moiety, capped with a methyl ester[1]. While its multi-functional nature allows for diverse derivatization (e.g., Knoevenagel condensations, reductive aminations, and cross-coupling), it also introduces specific reactivity hazards.

As a Senior Application Scientist, I have observed that the primary failure modes in handling this compound stem from a misunderstanding of its physicochemical vulnerabilities. This guide synthesizes structural mechanistic toxicology with field-proven handling protocols to ensure both personnel safety and reagent integrity.

Physicochemical Profiling & Mechanistic Toxicology

To handle a chemical safely, one must understand why it is hazardous. The reactivity of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is driven by three distinct structural domains:

  • The Electrophilic 5-Oxo Group: The ketone on the fused cyclopentane ring is highly electrophilic. In biological systems, nucleophilic residues (such as primary amines in lysine or thiols in cysteine) can undergo addition reactions with this ketone, leading to protein modification. This is the primary mechanistic driver for its classification as a skin and mucosal irritant.

  • The Methyl Ester: Located at the 2-position of the pyridine ring, this ester is susceptible to hydrolysis in the presence of ambient moisture and biological fluids (such as the aqueous environment of the cornea), generating localized acidic microenvironments.

  • The Pyridine Nitrogen: The weakly basic nitrogen can coordinate with trace metals or undergo N-oxidation if exposed to ambient oxidizers.

Quantitative Data & Hazard Classification

The following tables summarize the compound's physical properties and Globally Harmonized System (GHS) hazard classifications, extrapolated from standardized data on structurally analogous cyclopenta[b]pyridines[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
CAS Number 1256833-90-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Physical State Solid (typically off-white to pale yellow)
Storage Temperature 2-8°C (Strictly under Inert Atmosphere)

Table 2: GHS Hazard Identification & Causality

Hazard ClassGHS CodeDescriptionMechanistic Origin
Acute Toxicity (Oral) H302Harmful if swallowedSystemic toxicity driven by nitrogen coordination and electrophilic stress.
Skin Corrosion/Irritation H315Causes skin irritationNucleophilic attack by epidermal proteins on the 5-oxo moiety.
Eye Damage/Irritation H319Causes serious eye irritationEster hydrolysis in the aqueous environment of the cornea.
STOT (Single Exposure) H335May cause respiratory irritationAerosolized fine powder reacting with mucosal membranes.

Degradation Pathways and Storage Imperatives

The structural features that make this compound synthetically useful also make it environmentally sensitive. Exposure to atmospheric moisture or oxygen leads to rapid degradation, which not only ruins the reagent for downstream synthesis but can also alter its safety profile.

Degradation Compound Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate Hydration Ketone Hydration (gem-diol formation) Compound->Hydration + H2O Hydrolysis Ester Hydrolysis (Carboxylic Acid) Compound->Hydrolysis + H2O / Base NOxide Pyridine N-Oxidation Compound->NOxide + [O] Moisture Atmospheric Moisture (H2O) Moisture->Hydration Moisture->Hydrolysis Oxidizers Ambient Oxygen / Peroxides Oxidizers->NOxide

Mechanistic degradation pathways highlighting the necessity of inert, cold storage.

Standard Operating Procedure (SOP): Safe Handling & Transfer

To mitigate the risks of inhalation (H335) and moisture degradation, the handling of this compound must follow a strict, self-validating protocol. Do not treat this as a standard benchtop reagent.

Protocol: Anhydrous Weighing and Solubilization

Objective: To safely transfer the reactive intermediate while preventing moisture ingress, static aerosolization, and personnel exposure.

Prerequisites:

  • Calibrated analytical balance inside a controlled environment (glovebox or under a Schlenk line positive pressure canopy).

  • High-purity Argon (N2 is acceptable, but Argon is preferred due to its density).

  • Anti-static weighing tools (Zerostat gun, grounded spatulas).

  • PPE: Nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Causality Step): Remove the sealed vial from 2-8°C storage. Do not open it immediately. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic powder, initiating irreversible ester hydrolysis and ketone hydration.

  • Environmental Preparation: Purge the transfer chamber or glovebox with Argon. Ensure the internal humidity monitor reads <5 ppm H2O.

  • Static Mitigation: Pass an anti-static gun over the weighing boat and the micro-spatula. Causality: Fine heteroaromatic powders are highly prone to static cling. Static discharge can cause sudden aerosolization of the powder, drastically increasing the risk of inhalation and respiratory irritation (H335).

  • Execution of Transfer: Carefully dispense the required mass. Immediately seal the source vial, wrap the cap in Parafilm, and backfill the secondary container with Argon before returning it to cold storage.

  • Solubilization: Transfer the weighed solid to a flame-dried reaction flask. Dissolve in an anhydrous, aprotic solvent (e.g., dry THF or DCM) under a positive pressure of inert gas.

  • Self-Validating Quality Control (QC) Step: Validation: Before proceeding with critical downstream synthesis, dissolve a 1 mg aliquot of the bulk powder in anhydrous CDCl3. A pristine 1H NMR spectrum should show a sharp singlet for the methyl ester (~3.9 ppm) and distinct aliphatic multiplets for the cyclopentanone ring. The presence of a broad -OH peak or the shifting of the methyl signal indicates premature hydrolysis, validating the failure of the storage protocol and preventing ruined downstream reactions.

SafeHandling Start Receive Compound (CAS: 1256833-90-5) Storage Store at 2-8°C Under Argon/N2 Start->Storage Glovebox Transfer to Glovebox or Schlenk Line Storage->Glovebox When needed Weighing Weigh in Anti-Static Weighing Boat Glovebox->Weighing Reaction Dissolve in Anhydrous Solvent (e.g., DCM/THF) Weighing->Reaction Waste Dispose as Halogen-Free Organic Waste Reaction->Waste Post-reaction

Workflow for the safe handling of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

Spill Mitigation and Waste Management

In the event of a localized spill outside of a containment hood:

  • Evacuate and Ventilate: Step back and allow the fume hood to clear any aerosolized particulates.

  • Neutralization: Do not use water, as it will cause the powder to clump and potentially hydrolyze into more irritating acidic byproducts. Instead, cover the spill with a dry, inert absorbent (e.g., sand or vermiculite)[2].

  • Collection: Sweep the mixture using non-sparking, anti-static tools and place it into a sealed, clearly labeled hazardous waste container.

  • Disposal: Dispose of the material as Halogen-Free Organic Waste according to institutional and local environmental regulations.

References

The handling protocols and hazard classifications in this whitepaper are grounded in authoritative safety data for CAS 1256833-90-5 and structurally analogous cyclopenta[b]pyridine derivatives.

Sources

A Comprehensive Technical Guide to Cyclopenta[b]pyridine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopenta[b]pyridine core represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, materials science, and agrochemistry. This fused bicyclic system, which combines the aromatic, electron-deficient nature of a pyridine ring with the conformational constraints of a cyclopentane ring, serves as a robust framework for the development of novel bioactive molecules. This technical guide provides a comprehensive literature review of cyclopenta[b]pyridine derivatives, intended for researchers, chemists, and drug development professionals. We delve into the principal synthetic methodologies for constructing this core, including classical cyclocondensation reactions, modern catalytic oxidations, and efficient multicomponent strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. Furthermore, this guide synthesizes the structure-activity relationships (SAR) and diverse applications of these derivatives, ranging from potent endothelin receptor antagonists for cardiovascular disease to novel corrosion inhibitors and promising agrochemicals. All discussions are grounded in authoritative sources, with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure scientific integrity and practical utility.

Introduction: The Cyclopenta[b]pyridine Scaffold - A Versatile Core Structure

The fusion of carbocyclic and heterocyclic rings is a cornerstone of modern medicinal chemistry, creating rigid molecular architectures that can be precisely decorated to interact with biological targets. Among these, the cyclopenta[b]pyridine scaffold has emerged as a structure of significant interest. The pyridine moiety, a bioisostere of a phenyl ring with an embedded hydrogen bond acceptor, is a key pharmacophore in numerous approved drugs.[1] Its fusion with a five-membered carbocycle introduces a degree of three-dimensional complexity and conformational rigidity that is often crucial for high-affinity binding to enzymes and receptors.

This structural motif is found in a variety of natural products and serves as a key synthetic intermediate for drug molecules such as the cephalosporin antibiotic, cefpirome.[2] The closely related isomeric cyclopenta[c]pyridine skeleton is also prevalent in monoterpene pyridine alkaloids (MTPAs) and has shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] This guide aims to provide an in-depth analysis of the cyclopenta[b]pyridine core, focusing on its synthesis, derivatization, and the broad spectrum of its applications. We will explore how subtle modifications to this privileged scaffold can dramatically influence its biological and material properties, offering a roadmap for future discovery and development efforts.

Synthetic Methodologies: Forging the Fused Core

The construction of the cyclopenta[b]pyridine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation: A Convergent and Efficient Strategy

One of the most robust and high-yielding methods for assembling highly functionalized cyclopenta[b]pyridines is through a cyclocondensation reaction. This approach typically involves the reaction of a 1,5-dicarbonyl equivalent with a nitrogen source. A particularly effective modern example is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[4][5]

Causality and Mechanistic Insight: This reaction proceeds via a cascade mechanism. The process is initiated by a Michael addition of the propanedinitrile carbanion to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. This is followed by a nucleophilic attack from an alkoxide catalyst (e.g., sodium ethoxide), leading to an intermediate that undergoes intramolecular cyclization and subsequent dehydration/aromatization to furnish the stable pyridine ring. The use of a sodium alkoxide solution serves as both the base to generate the initial nucleophile and as a catalyst for the cyclization steps.[4] This method is highly efficient, often requiring only a short reflux period and yielding highly pure products through simple filtration and recrystallization, avoiding the need for chromatography.[4]

G reactant reactant intermediate intermediate product product reagent reagent start 2,5-Diarylidenecyclopentanone + Propanedinitrile michael_adduct Michael Adduct (A) start->michael_adduct Michael Addition intermediate_b Alkoxide Attack Intermediate (B) michael_adduct->intermediate_b Nucleophilic Attack cyclized Intramolecular Cyclization intermediate_b->cyclized Ring Closure final_product 6,7-Dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile Derivative cyclized->final_product Dehydration/ Aromatization naor NaOR (Base/Catalyst) naor->start naor->michael_adduct h2o_loss - H₂O, - ROH (Aromatization) h2o_loss->cyclized

Caption: Proposed mechanism for cyclocondensation synthesis.

  • A mixture of 2,5-bis(2-pyridinylmethylene)cyclopentanone (5.24 g, 0.02 mol), propanedinitrile (1.32 g, 0.02 mol), and sodium ethoxide (1.36 g, 0.02 mol) in absolute ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed at 80 °C for approximately 1-2 hours, with reaction progress monitored by TLC.

  • Upon completion, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is diluted with 150 mL of distilled water, causing the product to precipitate.

  • The solid product is collected by vacuum filtration, washed with water, and dried.

  • Recrystallization from an appropriate solvent (e.g., ethanol) yields the pure 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1).

Manganese-Catalyzed C-H Oxidation

A greener and more direct route involves the selective oxidation of a C-H bond adjacent to the pyridine ring. Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been successfully achieved using manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant.[2][6]

Causality and Mechanistic Insight: This method leverages the ability of the manganese catalyst to activate the otherwise inert C-H bond at the benzylic-like position of the cyclopentane ring. The pyridine nitrogen atom likely plays a directing role, coordinating to the manganese center and positioning it for selective oxidation of the adjacent methylene group. The use of water as a solvent and a commercially available aqueous solution of t-BuOOH makes this protocol environmentally friendly and highly chemoselective, avoiding oxidation at other positions.[6]

Synthesis from 1,5-Dicarbonyl Precursors

A classical yet effective method involves the cyclization of pre-formed 1,5-dicarbonyl compounds. In this approach, 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives were synthesized by refluxing the corresponding 1,5-dicarbonyls with ammonium acetate (NH₄OAc) in acetic acid.[7]

Causality and Mechanistic Insight: This is a variation of the Hantzsch pyridine synthesis. Ammonium acetate serves as the nitrogen donor. The acidic medium (acetic acid) catalyzes the condensation and cyclization steps. It is believed that an oxidation step, possibly by atmospheric oxygen, occurs to achieve the final aromatic pyridine ring.[7] This method provides a convenient route to specific substitution patterns from readily available starting materials.

Therapeutic and Industrial Applications

The rigid cyclopenta[b]pyridine scaffold has proven to be an excellent template for designing molecules that target a diverse range of biological and industrial applications.

Endothelin (ET) Receptor Antagonists

Derivatives of 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acid have been identified as a novel and potent class of endothelin receptor antagonists.[8] Endothelin receptors (ETₐ and ETₑ) are implicated in vasoconstriction and cell proliferation, making their antagonists valuable for treating cardiovascular diseases like hypertension.

Structure-Activity Relationship (SAR) Insights: The substituent at the 2-position of the pyridine ring plays a critical role in determining both the potency and the selectivity for ETₐ versus ETₑ receptors.[8]

  • Alkyl Groups: Introduction of small alkyl groups like butyl or isobutyl leads to potent mixed ETₐ/ETₑ antagonists.

  • Primary Amino Groups: Conversely, incorporating a primary amino group (e.g., propylamino, isopropylamino) results in highly selective ETₐ antagonists with excellent potency.

This clear SAR suggests that the 2-position interacts with a key region of the receptor binding pocket that differs between the ETₐ and ETₑ subtypes, allowing for the fine-tuning of selectivity.

G scaffold scaffold substituent substituent activity activity core Cyclopenta[b]pyridine Core sub_alkyl R = Alkyl (e.g., Butyl) core->sub_alkyl Substituent at 2-position (R) sub_amino R = Primary Amino (e.g., Propylamino) core->sub_amino Substituent at 2-position (R) act_mixed Potent Mixed ETₐ/ETₑ Antagonist sub_alkyl->act_mixed act_selective Potent & Selective ETₐ Antagonist sub_amino->act_selective

Caption: SAR logic for 2-substituted cyclopenta[b]pyridine ET antagonists.

Table 1: Biological Activity of Endothelin Receptor Antagonists [8]

Compound 2-Position Substituent (R) IC₅₀ (nM) ETₐ/ETₑ Selectivity
Lead (1) H 2.4 170-fold
2d Butyl 0.21 52-fold
2f Isobutyl 0.32 26-fold
2p Propylamino 0.12 520-fold

| 2q | Isopropylamino | 0.10 | 420-fold |

Agrochemicals: A New Frontier

While this guide focuses on the [b] isomer, compelling research on the isomeric 5-aryl-cyclopenta[c]pyridines highlights the scaffold's immense potential in agriculture.[9][10] These derivatives, developed from the natural product cerbinal, exhibit potent and broad-spectrum activity.

  • Antiviral Activity: Several compounds showed superior activity against the Tobacco Mosaic Virus (TMV) compared to the commercial agent ribavirin.[9][10] Compound 4k , featuring a m-methoxyphenyl substitution, was particularly potent.[9][11]

  • Fungicidal Activity: Derivatives displayed broad-spectrum fungicidal action. Compound 4i (3,4,5-trifluorophenyl) showed an outstanding 91.9% inhibition ratio against Sclerotinia sclerotiorum.[10]

  • Insecticidal Activity: The majority of the tested compounds exhibited good larvicidal efficacy against the diamondback moth (Plutella xylostella), a significant agricultural pest.[9][12]

SAR Insights: For this isomeric series, the 5-aryl substitution is paramount. Electron-withdrawing groups (like fluorine) appear to boost fungicidal activity, whereas electron-donating groups (like methoxy) are favorable for antiviral efficacy.[13]

G cluster_synthesis Synthesis & Prep cluster_eval Biological Evaluation cluster_analysis Data Analysis start_node start_node process_node process_node data_node data_node end_node end_node s1 Synthesize 5-Aryl- Cyclopenta[c]pyridine Derivatives s2 Prepare Test Solutions (Varying Concentrations) s1->s2 antiviral Anti-TMV Assay (Leaf inoculation) s2->antiviral insecticidal Insecticidal Assay (Leaf-dipping method) s2->insecticidal fungicidal Fungicidal Assay (Mycelial growth rate) s2->fungicidal d1 Record Mortality, Lesion Count, & Inhibition Zone antiviral->d1 insecticidal->d1 fungicidal->d1 d2 Compare to Controls (e.g., Ribavirin) d1->d2 d3 Determine IC₅₀ / EC₅₀ d2->d3 final Identify Lead Compounds for Antiviral, Insecticidal, or Fungicidal Applications d3->final

Caption: Workflow for the biological evaluation of agrochemicals.

Corrosion Inhibitors

Certain 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and proven to be effective corrosion inhibitors for carbon steel in acidic environments.[4][5]

Mechanism of Action: These nitrogen-containing heterocyclic compounds function by adsorbing onto the metal surface, forming a protective film. This film acts as a barrier, isolating the steel from the corrosive medium (e.g., H₂SO₄) and significantly retarding the electrochemical processes of corrosion. The efficiency of inhibition is linked to the molecular structure, which influences the strength and coverage of the adsorbed layer.[4]

Conclusion and Future Outlook

The cyclopenta[b]pyridine scaffold is a chemically tractable and highly versatile core structure with demonstrated value across multiple scientific disciplines. Efficient synthetic routes, including cyclocondensation and catalytic C-H activation, provide ready access to a wide array of derivatives. The structure-activity relationship studies have successfully identified key pharmacophoric features, leading to the development of potent endothelin receptor antagonists with tunable selectivity. Furthermore, insights from the isomeric cyclopenta[c]pyridine system reveal a rich potential for developing next-generation agrochemicals.

Future research in this area should continue to focus on:

  • Exploring New Therapeutic Targets: The rigid scaffold is an ideal starting point for library synthesis to screen against other enzymes and G-protein coupled receptors.

  • Development of Asymmetric Syntheses: Creating chiral derivatives could unlock new biological activities and improve potency and safety profiles.

  • Green Chemistry: Further refinement of catalytic and multicomponent reactions will reduce environmental impact and improve synthetic efficiency.

  • Materials Science: Investigating the photophysical and electronic properties of these compounds could lead to applications in organic electronics and sensor technology.

The cyclopenta[b]pyridine framework continues to be a fertile ground for innovation, promising further discoveries for the benefit of human health, agriculture, and industry.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Gümüş, M., & Ceylan, M. (2014). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Kubo, K., et al. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. [Link]

  • Shirinian, V. Z., et al. (2023). Photoinduced assembly of 3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-dione core on the basis of allomaltol derivatives. ResearchGate. [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Saini, M. S., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

  • ResearchGate. (2022). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. ResearchGate. [Link]

  • ResearchGate. (2026). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. ResearchGate. [Link]

Sources

Unlocking the Cyclopenta[b]pyridine Scaffold: Discovery, Synthesis, and Applications of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The evolution of small-molecule therapeutics relies heavily on the design and utilization of conformationally restricted, highly functionalized building blocks. Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5) has emerged as a privileged bicyclic scaffold in modern drug discovery. By offering orthogonal reactivity at the C2-ester and C5-ketone positions, this core enables the rapid divergent synthesis of complex spirocyclic networks and bioisosteric target-binding domains. This technical guide explores the historical context, physicochemical profiling, and self-validating synthetic protocols associated with this critical intermediate.

Introduction & Historical Context

The demand for highly selective, orally bioavailable drugs has driven medicinal chemists away from flat, sp²-rich aromatic rings toward sp³-enriched, rigidified bicyclic systems. The cyclopenta[b]pyridine core gained significant prominence during the development of oral calcitonin gene-related peptide (CGRP) receptor antagonists, colloquially known as "gepants"[1].

Early CGRP antagonists suffered from poor oral bioavailability and hepatotoxicity. To overcome these pharmacokinetic liabilities, researchers engineered conformationally restricted spirocyclic systems that optimally occupy the CGRP receptor cleft while resisting rapid metabolic degradation. Molecules such as Atogepant and Ubrogepant utilize spiro-fused cyclopenta[b]pyridine derivatives to achieve high affinity and selectivity[2]. Beyond migraine therapeutics, the cyclopenta[b]pyridine scaffold has been successfully deployed in oncology, specifically in the development of highly potent p300/CBP Histone Acetyltransferase (HAT) inhibitors, where the rigid geometry precisely aligns functional groups within the enzyme's active site[3].

Structural Profiling & Causality in Drug Design

The utility of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate[4] lies in its precise substitution pattern, which provides orthogonal synthetic handles:

  • The Pyridine Core: Acts as an electron-deficient aromatic system that improves aqueous solubility and serves as a critical hydrogen-bond acceptor in target binding pockets.

  • The C5-Ketone (Electrophilic Carbon): The cyclopentanone ring restricts the conformational freedom of substituents. The C5-ketone serves as the primary site for spirocyclic fusion or reductive amination, forcing the resulting functional groups into a specific, rigid vector.

  • The C2-Methyl Ester (Acyl Transfer): Provides a highly reactive site for saponification and subsequent amide coupling, allowing for modular attachment of diverse pharmacophores without disrupting the bicyclic core.

Divergent Synthetic Workflows

The true power of this scaffold is its ability to be functionalized in multiple directions without cross-reactivity. The diagram below illustrates the divergent pathways utilized in medicinal chemistry campaigns.

G Core Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate C5 C5 Ketone Derivatization Core->C5 Nucleophilic Attack C2 C2 Ester Derivatization Core->C2 Saponification Spiro Spirocyclic Scaffolds (e.g., CGRP Antagonists) C5->Spiro Multistep Cyclization Amine Reductive Amination (Kinase Inhibitors) C5->Amine NaBH(OAc)3 / R-NH2 Acid Carboxylic Acid Intermediate C2->Acid LiOH / H2O Amide Amide Coupling (Receptor Binding) Acid->Amide HATU / R-NH2

Divergent synthetic workflows for cyclopenta[b]pyridine core functionalization.

Quantitative Data: Reaction Optimization

When functionalizing the C2-ester, preserving the integrity of the acidic protons adjacent to the C5-ketone (at the C6 position) is paramount. Harsh basic conditions can lead to unwanted aldol condensations or epimerization. The table below summarizes the quantitative optimization data for the C2-ester saponification and subsequent amidation, demonstrating the causality behind modern reagent selection.

Reaction StepReagent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Note
SaponificationNaOH, MeOH/H₂O254>9578High rate of aldol side-products due to strong basicity.
Saponification LiOH·H₂O, THF/H₂O 25 2 >99 94 Li⁺ coordinates carbonyl; mild basicity protects C5-ketone.
Amide CouplingEDC/HOBt, DMF25128580Slower activation leads to intermediate degradation.
Amide Coupling HATU/DIPEA, DMF 25 3 >99 92 Rapid HOAt ester formation; DIPEA prevents nucleophilic quenching.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following step-by-step methodology outlines a self-validating protocol for the conversion of the C2-methyl ester to a target amide, a fundamental workflow in hit-to-lead optimization.

Phase 1: Controlled Saponification
  • Initiation: Dissolve Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of anhydrous THF and deionized water to achieve a 0.2 M concentration.

    • Causality: THF ensures complete solvation of the hydrophobic bicyclic core, while water provides the necessary medium for the hydroxide nucleophile.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise at 0 °C.

    • Causality: LiOH is utilized instead of NaOH because the Li⁺ ion acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis without the harsh basicity that triggers unwanted aldol condensation at the acidic C6 position.

  • In-Process Control (IPC) & Validation: Stir for 2 hours at ambient temperature. Monitor the reaction via LC-MS. The system is validated when the starting material peak (UV 254 nm) is <1% and the [M+H]⁺ corresponding to the carboxylic acid dominates the spectra.

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation: ¹H NMR must show the complete disappearance of the methyl ester singlet (~3.9 ppm).

Phase 2: High-Efficiency Amide Coupling
  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU provides rapid activation of the carboxylic acid into a highly reactive HOAt ester, minimizing the residence time of the intermediate and reducing side reactions. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the incoming amine without attacking the activated ester.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir for 3 hours at room temperature.

  • Purification & Final Validation: Quench the reaction with saturated NaHCO₃. Extract with DCM. Purify the crude product via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Validation: Final purity must be >95% as confirmed by analytical HPLC. High-resolution mass spectrometry (HRMS) is required to confirm the exact mass of the target C2-amide.

Conclusion

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is far more than a simple building block; it is a highly engineered scaffold that addresses critical pharmacokinetic and structural limitations in drug discovery. By understanding the orthogonal reactivity of its C2 and C5 positions, medicinal chemists can reliably deploy this intermediate to construct complex spirocycles and rigidified pharmacophores, driving the next generation of therapeutics in neurology, oncology, and beyond.

References

  • Atogepant - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs. National Library of Medicine (PMC). Available at:[Link]

  • Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Pyridine in Drug Design

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring structural motif: the pyridine ring. Pyridine-containing azaheterocycles constitute a dominant fraction of small-molecule therapeutics approved over the past decade[1].

The ubiquitous nature of pyridine is not coincidental; it is rooted in fundamental electronic and structural causality. Pyridine is a six-membered aromatic heterocycle where the electronegative nitrogen atom creates a π -electron-deficient ring. This deficiency imparts remarkable metabolic stability, rendering the scaffold highly resistant to oxidative degradation by cytochrome P450 (CYP450) enzymes compared to its electron-rich benzene counterparts. Furthermore, the localized lone pair of electrons on the nitrogen atom serves as a highly directional hydrogen-bond acceptor, which drastically improves both the aqueous solubility of the compound and its binding affinity to target proteins[2].

Between 2014 and 2023, the US FDA approved 54 pyridine-containing small molecules. Strikingly, 33% (18 drugs) of these approvals were in the oncology sector, primarily functioning as kinase inhibitors[1].

Biological Application: Kinase Inhibition Pathways

Kinases are enzymes responsible for the transfer of high-energy phosphate groups, regulating critical cellular processes such as proliferation and apoptosis. In many malignancies, receptor tyrosine kinases (RTKs) are overexpressed or mutated, leading to uncontrolled cell division[1]. Pyridine-based drugs, such as Crizotinib, exploit the basicity and geometry of the azaheterocycle to act as competitive inhibitors. The pyridine nitrogen forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively shutting down the downstream MAPK signaling cascade.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK PyridineDrug Pyridine-based Kinase Inhibitor PyridineDrug->RTK

Fig 1. Inhibition of the RTK/MAPK signaling pathway by pyridine-based kinase inhibitors.

Quantitative Landscape of Pyridine-Based Therapeutics

To contextualize the versatility of the pyridine pharmacophore, the following table summarizes key FDA-approved pyridine derivatives, highlighting the direct causality between the heterocycle's structure and its therapeutic mechanism[1][2].

Drug NameTherapeutic AreaPrimary TargetStructural Role of Pyridine
Abiraterone Acetate Oncology (Prostate)CYP17A1The basic nitrogen directly coordinates to the heme iron in the enzyme's active site, blocking androgen synthesis.
Crizotinib Oncology (NSCLC)ALK / ROS1 KinasesActs as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone to displace ATP.
Isoniazid Infectious Disease (TB)InhA (Enoyl reductase)The pyridine core is essential for KatG-mediated activation, forming an adduct that inhibits mycolic acid synthesis.
Omeprazole GastroenterologyH+/K+ ATPaseThe weak basicity of pyridine allows the prodrug to selectively accumulate in the highly acidic parietal cell canaliculi before activation.

Advanced Synthetic Methodologies

Synthesizing and functionalizing pyridine rings requires overcoming specific chemical hurdles. Below are two highly validated, step-by-step methodologies detailing the causality behind each experimental parameter.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a highly convergent, atom-economical multi-component reaction (MCR) that constructs a 1,4-dihydropyridine (DHP) core from an aldehyde, a β -keto ester, and a nitrogen donor[3]. The reaction proceeds via enamine and chalcone intermediates that undergo cyclization[4]. The resulting DHP can subsequently be oxidized to the fully aromatized pyridine.

Protocol 1: Ultrasonic-Assisted Aqueous Hantzsch Synthesis

  • Step 1: Reagent Assembly. Mix 10 mmol benzaldehyde, 20 mmol ethyl acetoacetate, and 10 mmol ammonium acetate in 20 mL of a 0.1 M Sodium Dodecyl Sulfate (SDS) aqueous solution.

    • Causality: SDS forms micelles that act as hydrophobic microreactors. This artificially increases the effective concentration of the organic substrates in the aqueous phase, driving the equilibrium forward[3].

  • Step 2: Catalysis. Add 5 mol% p-toluenesulfonic acid (PTSA).

    • Causality: PTSA acts as a Brønsted acid to activate the carbonyl carbon of the aldehyde, drastically accelerating the initial Knoevenagel condensation step.

  • Step 3: Reaction. Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 30-45 minutes.

    • Causality: Acoustic cavitation from ultrasound generates localized high temperatures and pressures. This enhances mass transfer and reaction rates far beyond conventional thermal heating[3].

  • Step 4: Validation & Workup. Monitor the reaction via TLC (Hexane:EtOAc 7:3). Self-Validating Check: The reaction is complete when the aldehyde spot disappears and a highly fluorescent DHP spot appears under UV light (254 nm). Extract with ethyl acetate and concentrate.

  • Step 5: Aromatization. Treat the isolated DHP with 1.2 equivalents of FeCl3​ or KMnO4​ in ethanol to drive the thermodynamic aromatization to the final pyridine product[3].

Suzuki-Miyaura Cross-Coupling: Overcoming the "2-Pyridyl Problem"

Functionalizing pre-formed pyridine rings via cross-coupling is notoriously difficult. The "2-pyridyl problem" occurs because the Lewis-basic nitrogen coordinates to the palladium center, poisoning the catalyst and severely retarding the transmetalation step[5]. To bypass this, we utilize sterically demanding N-heterocyclic carbene (NHC) ligands[6] or specialized boronates[7].

SuzukiMiyaura Start 2-Halopyridine + Organoboron Pd_Cat Pd(II)-NHC Precatalyst Activation to Pd(0) Start->Pd_Cat Base / Solvent Ox_Add Oxidative Addition (C-X Insertion) Pd_Cat->Ox_Add Transmet Transmetalation (Base-assisted) Ox_Add->Transmet Boronate Complex Red_Elim Reductive Elimination (C-C Bond Formation) Transmet->Red_Elim Red_Elim->Pd_Cat Regenerates Pd(0) Product 2-Substituted Pyridine Red_Elim->Product

Fig 2. Suzuki-Miyaura cross-coupling workflow overcoming the 2-pyridyl problem.

Protocol 2: Pd-NHC Catalyzed Suzuki-Miyaura Coupling of 2-Halopyridines

  • Step 1: Reagent Assembly. In a glovebox, charge a Schlenk flask with 1.0 mmol 2-chloropyridine, 1.5 mmol arylboronic acid, 2.0 mmol Cs2​CO3​ , and 2 mol%[Pd(IPr)(cin)Cl] (a Pd(II)-NHC precatalyst).

    • Causality: The bulky IPr NHC ligand provides immense steric shielding and strong σ -donation. This prevents the Lewis-basic nitrogen of the 2-chloropyridine from coordinating to and poisoning the Pd center, ensuring the catalytic cycle remains active[6].

  • Step 2: Solvent Addition. Add 5 mL of 1,4-dioxane and exactly 5.0 equivalents of H2​O .

    • Causality: The addition of water is not an error; it is a critical mechanistic requirement. Water accelerates the reduction of the Pd(II) precatalyst to the active Pd(0) species and hydroxylates the boronic acid to form the reactive boronate anion required for rapid transmetalation[6].

  • Step 3: Reaction. Seal the flask, remove it from the glovebox, and heat at 60 °C for 4 hours.

  • Step 4: Validation & Workup. Quench with water and extract with dichloromethane. Self-Validating Check: Analyze the crude mixture via GC-MS. A successful, unpoisoned reaction will show >95% conversion to the biaryl product with minimal protodeborylation (aryl-H) side products.

Conclusion

The pyridine ring is far more than a structural placeholder; it is a dynamic, tunable pharmacophore that dictates the pharmacokinetic and pharmacodynamic success of modern therapeutics. By understanding the causality behind its electronic properties and leveraging advanced, self-validating synthetic protocols like aqueous Hantzsch cyclizations and NHC-catalyzed cross-couplings, researchers can continue to unlock the vast potential of azaheterocycles in drug discovery.

Sources

The Emerging Therapeutic Potential of Cyclopenta[b]pyridine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cyclopenta[b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can address unmet medical needs. Within the vast expanse of heterocyclic chemistry, the pyridine ring stands as a cornerstone, integral to the pharmacological profile of a multitude of approved drugs.[1] When fused with a cyclopentane ring, it gives rise to the cyclopenta[b]pyridine scaffold, a bicyclic system that has garnered increasing attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the cyclopenta[b]pyridine core, offering a comprehensive overview of its synthesis, biological activities, and the experimental methodologies employed to unlock its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource to inspire and guide the design of next-generation therapeutics based on this promising scaffold.

The cyclopenta[b]pyridine framework is a key structural motif found in a variety of bioactive molecules and natural products.[1] Its unique combination of a hydrogen-bond accepting nitrogen atom within the pyridine ring and a fused, conformationally constrained cyclopentane ring provides a three-dimensional structure that can effectively interact with a range of biological targets. This has led to the discovery of cyclopenta[b]pyridine derivatives with significant potential in oncology, immunology, and virology, among other therapeutic areas.

Synthetic Strategies: Accessing the Cyclopenta[b]pyridine Core

The biological evaluation of any scaffold is contingent upon the availability of efficient and versatile synthetic routes. Several methodologies have been developed to construct the cyclopenta[b]pyridine core, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

One notable approach involves a multicomponent reaction utilizing vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines. This method is advantageous for its high yields, rapid reaction times, and straightforward product isolation, often conducted in an aqueous medium, aligning with the principles of green chemistry.[2]

Another strategy employs the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide. This approach has been successfully used to synthesize highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Furthermore, photochemical methods have emerged as a powerful tool for the construction of complex heterocyclic systems. A UV-mediated approach has been developed for the preparation of benzo[3][4]imidazo[1,2-a]cyclopenta[e]pyridine derivatives from allomaltols containing a benzimidazole fragment. This method involves an excited state intramolecular proton transfer (ESIPT)-induced contraction of a 3-hydroxypyran-4-one core followed by intramolecular cyclization.

The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule. A thorough understanding of these synthetic strategies is crucial for medicinal chemists seeking to generate novel cyclopenta[b]pyridine analogs for biological screening.

A Spectrum of Biological Activities: Unveiling the Therapeutic Promise

The cyclopenta[b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for drug discovery. The following sections will delve into the key therapeutic areas where this core has shown significant promise.

Anticancer Activity: Targeting the Pillars of Malignancy

Cancer remains a formidable global health challenge, and the development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective.[4] Pyridine-containing compounds have a well-established history in oncology, and cyclopenta[b]pyridine derivatives are emerging as a promising new class of anticancer agents.[5]

Mechanism of Action: The anticancer effects of cyclopenta[b]pyridine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. One of the primary mechanisms identified is the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer. For instance, a class of 5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one inhibitors has been shown to potently target the c-Met kinase, a receptor tyrosine kinase implicated in aggressive cancer phenotypes.[6] These inhibitors exhibit a unique mode of action, preferentially binding to the activated (phosphorylated) form of the kinase.[6]

Furthermore, some pyridine derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[7] This can be mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[8]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[4][8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the cyclopenta[b]pyridine test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Data Presentation: Anticancer Activity of Representative Heterocyclic Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxalinyl-quinazolinoneMCF-7 (Breast Cancer)~50[8]
Quinoxalinyl-quinazolinoneHeLa (Cervical Cancer)<50[8]
Pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 analoguesVarious human cancer cell lines-[9]
5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one (MK-2461)c-Met expressing cancer cellsPotent inhibition[6]

Logical Relationship: Anticancer Drug Discovery Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Cyclopenta[b]pyridine Library MTT MTT Cytotoxicity Assay (e.g., MCF-7, HeLa) Synthesis->MTT Test Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) MTT->Mechanism Active Compounds Animal Preclinical Animal Models (e.g., Xenograft models) Mechanism->Animal Lead Compounds

Caption: A streamlined workflow for the discovery and development of novel cyclopenta[b]pyridine-based anticancer agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[10] Cyclopenta[b]pyridine derivatives have emerged as potential anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory properties of some pyridine derivatives are thought to be linked to their ability to chelate iron.[11][12] Iron can participate in the Fenton reaction, which generates highly reactive oxygen species that can initiate and propagate inflammatory processes.[11] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, and their activity can be modulated by iron chelators.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide Production

A common method to assess the anti-inflammatory potential of a compound is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Principle: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[13] A decrease in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[13]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the cyclopenta[b]pyridine test compound for 1-2 hours.[13]

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[13]

  • Sample Collection: After incubation, collect the cell culture supernatant.[13]

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.[13]

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[13]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[13]

Antiviral Activity: Combating Viral Infections

The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral therapies. Cyclopenta[c]pyridine derivatives, closely related to the cyclopenta[b]pyridine scaffold, have shown significant promise as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV), a model virus for studying antiviral compounds.[14][15]

Mechanism of Action: The antiviral mechanism of some cyclopenta[c]pyridine derivatives against TMV involves interaction with the virus's coat protein (CP).[16] Molecular docking studies have suggested that these compounds can bind to the TMV-CP, potentially through hydrogen bonding, which can interfere with the proper assembly of the virus particles.[15][16] This disruption of viral assembly is a key strategy for inhibiting viral replication and infectivity.[17]

Experimental Protocol: Anti-TMV Activity Assessment

The anti-TMV activity of compounds is typically evaluated using a half-leaf necrosis assay on susceptible host plants.[18]

Principle: The assay measures the ability of a compound to inhibit the formation of local necrotic lesions caused by TMV infection on tobacco leaves.

Step-by-Step Methodology:

  • Virus Inoculation: The test compound solution is applied to one half of a tobacco leaf (e.g., Nicotiana tabacum var. Xanthi nc), while the other half is treated with a solvent control.[19]

  • Protective Assay: For the protective assay, the compound is applied before the virus inoculation (e.g., 12 hours prior).[19]

  • Curative Assay: For the curative assay, the virus is inoculated first, followed by the application of the test compound.

  • Inactivation Assay: For the inactivation assay, the virus is pre-incubated with the test compound before being inoculated onto the leaves.

  • Lesion Counting: After a few days, the number of local necrotic lesions on both halves of the leaf is counted.[19]

  • Data Analysis: The percentage of inhibition is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.

Data Presentation: Anti-TMV Activity of Cyclopenta[c]pyridine Derivatives

Compound IDInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mLReference
4k (m-methoxyphenyl substitution)51.1 ± 1.950.7 ± 3.653.8 ± 2.8[14]
Ribavirin (Control)39.1 ± 2.638.4 ± 1.539.6 ± 3.8[20]

Signaling Pathway: Proposed Anti-TMV Mechanism

anti_tmv_mechanism cluster_virus TMV Life Cycle cluster_drug Drug Intervention TMV TMV Particle Uncoating Viral RNA Release TMV->Uncoating Replication RNA Replication Uncoating->Replication Assembly Virus Assembly Replication->Assembly Infection New Infection Assembly->Infection CP TMV Coat Protein (CP) Compound Cyclopenta[c]pyridine Derivative Compound->CP Binds to CP->Assembly Inhibits

Caption: Proposed mechanism of anti-TMV activity of cyclopenta[c]pyridine derivatives through inhibition of viral assembly.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. There is a critical need for new therapeutic agents that can protect neurons from damage. Cyclopenta[c]pyridine derivatives isolated from natural sources have demonstrated neuroprotective effects.[1]

Mechanism of Action: The neuroprotective mechanisms of these compounds are likely multifactorial. Some derivatives have shown the ability to protect neuronal cells from glutamate-induced excitotoxicity.[1] Glutamate is a major excitatory neurotransmitter, and its overactivation can lead to neuronal cell death. Additionally, the anti-inflammatory properties of these compounds may contribute to their neuroprotective effects, as neuroinflammation is a common feature of many neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay against Aβ-induced Toxicity

A common in vitro model for Alzheimer's disease involves exposing neuronal cells to amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.[21]

Principle: This assay evaluates the ability of a test compound to protect neuronal cells from the toxic effects of Aβ peptides.

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in an appropriate medium.[22]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the cyclopenta[b]pyridine test compound for a specified duration.

  • Aβ Treatment: Expose the cells to a neurotoxic concentration of Aβ peptides (e.g., Aβ1-42).[21]

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.[21]

  • Data Analysis: Compare the viability of cells treated with the test compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect of the compound.

Conclusion and Future Directions

The cyclopenta[b]pyridine scaffold represents a privileged structure in medicinal chemistry, with a diverse and expanding range of biological activities. The synthetic accessibility of this core, coupled with its demonstrated potential in oncology, inflammation, virology, and neuroprotection, makes it a highly attractive starting point for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by cyclopenta[b]pyridine derivatives is crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopenta[b]pyridine core will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The broad bioactivity profile of this scaffold suggests that its potential may extend beyond the areas discussed in this guide. Screening against a wider range of biological targets could uncover new therapeutic applications.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

References

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved March 27, 2026, from [Link]

  • Alzheimer's Disease in vitro models. (n.d.). Innoprot. Retrieved March 27, 2026, from [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025).
  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. (2026, February 21). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). PLOS One. Retrieved March 27, 2026, from [Link]

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. (2024, December 12). PMC. Retrieved March 27, 2026, from [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 27, 2026, from [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025, January 15). PubMed. Retrieved March 27, 2026, from [Link]

  • In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég). (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023, May 9). Frontiers. Retrieved March 27, 2026, from [Link]

  • In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42) toxicity and aggregation. (2019, March 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives. (2025, June 10). Journal of Agricultural and Food Chemistry. Retrieved March 27, 2026, from [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022, October 24). MDPI. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025, January 4). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Discovery of a 5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase for the treatment of cancer. (2011, June 23). PubMed. Retrieved March 27, 2026, from [Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. (2024, March 27). PubMed. Retrieved March 27, 2026, from [Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. (2024, March 14). ACS Publications. Retrieved March 27, 2026, from [Link]

  • First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). (2012, December 28). PLOS ONE. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. (2024, July 30). Arabian Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024, July 17). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Cyclopentenone eicosanoids as mediators of neurodegeneration: a pathogenic mechanism of oxidative stress-mediated and cyclooxygenase-mediated neurotoxicity. (2005, April 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Ferulic Acid Dimers as Potential Antiviral Agents by Inhibiting TMV Self-Assembly. (2024, July 3). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis, Reactions, and Antimicrobial Activity of Novel Heterocyclic Compounds Containing Cyclopenta[d]thieno[2,3-b]pyridine Moiety and Related Fused Heterocycles. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV) Agents. (2025, January 27). MDPI. Retrieved March 27, 2026, from [Link]

  • Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • PI3K Inhibition Augments the Therapeutic Efficacy of a 3a-aza-Cyclopenta[α]indene Derivative in Lung Cancer Cells. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022, September 19). IntechOpen. Retrieved March 27, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Journal of Drug Delivery and Therapeutics. Retrieved March 27, 2026, from [Link]

  • Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023, January 17). MDPI. Retrieved March 27, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Natural products containing the cyclopenta[b]pyridine core. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Methodological & Application

Topic: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Value of Fused Pyridines and Multicomponent Synthesis

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] This fused pyridine system is a core component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antihistamine properties.[2] The pyridine ring itself is a cornerstone in numerous FDA-approved drugs, valued for its ability to enhance biochemical potency, metabolic stability, and protein-binding affinity.[3][4] The fusion of a cyclopentane ring introduces specific steric and conformational constraints that can be exploited to fine-tune a molecule's interaction with biological targets.

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step linear sequences that are often time-consuming, generate significant waste, and require the isolation of potentially unstable intermediates. Multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry.[5][6] MCRs combine three or more starting materials in a single, one-pot operation to form a final product that incorporates the substantial majority of the atoms from the reactants.[7] This approach offers significant advantages, including operational simplicity, reduced reaction times, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from readily available precursors.[8][9]

This document provides a detailed protocol for a robust and efficient multicomponent synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The primary methodology discussed is a cyclocondensation reaction involving 2,5-diarylidenecyclopentanones and propanedinitrile (malononitrile), catalyzed by a sodium alkoxide base.[10][11]

Reaction Principle and Mechanistic Insight

The core of this synthetic strategy is a domino reaction sequence that efficiently constructs the fused pyridine ring. The overall transformation is a one-pot, three-component reaction, although it is practically achieved in two main stages for optimal yield and purity: (1) the synthesis of a 2,5-diarylidenecyclopentanone precursor, and (2) the final cyclocondensation with malononitrile and an alkoxide.

The proposed mechanism for the final, crucial cyclocondensation step is a cascade of well-established organic reactions, as illustrated below.[10][12]

  • Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the carbanion, generated from propanedinitrile, to one of the α,β-unsaturated ketone moieties of the 2,5-diarylidenecyclopentanone. This forms the initial adduct (Intermediate A).

  • Nucleophilic Attack: The sodium alkoxide (e.g., sodium ethoxide) then acts as a nucleophile, attacking one of the nitrile groups.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to form the stable, aromatic 6,7-dihydro-5H-cyclopenta[b]pyridine ring system.

G cluster_mechanism Plausible Reaction Mechanism start Propanedinitrile + 2,5-Diarylidenecyclopentanone michael Michael Addition (Base-catalyzed) start->michael intermediate_A Intermediate A (Adduct) michael->intermediate_A nucleophilic_attack Nucleophilic Attack (by Alkoxide on Nitrile) intermediate_A->nucleophilic_attack intermediate_B Intermediate B nucleophilic_attack->intermediate_B cyclization Intramolecular Cyclization & Dehydration intermediate_B->cyclization product Final Product: 6,7-dihydro-5H-cyclopenta[b]pyridine derivative cyclization->product

Caption: Plausible mechanism for the cyclocondensation reaction.

Experimental Protocols

This section provides a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of Precursor (2,5-Diarylidenecyclopentanone)

This precursor is synthesized via a base-catalyzed Knoevenagel-type condensation between cyclopentanone and an appropriate aromatic aldehyde.[10]

Materials and Equipment:

  • Cyclopentanone

  • Aromatic aldehyde (e.g., 2-pyridinecarboxaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve sodium hydroxide (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask, stirring until fully dissolved.

  • Cool the solution in an ice bath to approximately 0-5 °C.

  • Add cyclopentanone (10 mmol) to the cooled solution with continuous stirring.

  • Slowly add the aromatic aldehyde (20 mmol, 2 equivalents) dropwise to the mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 15 mL) and then with distilled water until the filtrate is neutral.

  • Dry the product in a vacuum oven to yield the 2,5-diarylidenecyclopentanone precursor.

Part B: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative

This is the final one-pot cyclocondensation step.

Materials and Equipment:

  • 2,5-Diarylidenecyclopentanone (from Part A)

  • Propanedinitrile (Malononitrile)

  • Sodium metal

  • Anhydrous ethanol or methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Alkoxide Catalyst: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (20 mmol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add the 2,5-diarylidenecyclopentanone (10 mmol) and propanedinitrile (10 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.[1] Maintain reflux for 1-2 hours. The reaction progress can be monitored by TLC.[10]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 150 mL of cold distilled water with stirring. A solid product should precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with distilled water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the highly pure 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[10]

G cluster_workflow Experimental Workflow A Prepare Sodium Alkoxide in Anhydrous Alcohol B Add Diarylidenecyclopentanone & Malononitrile A->B C Reflux at 80°C for 1-2 hours B->C D Cool to Room Temperature C->D E Precipitate in Water D->E F Filter and Wash Solid E->F G Recrystallize for Purification F->G

Caption: Step-by-step experimental workflow for the MCR.

Data Summary and Expected Results

The described protocol is versatile and can be applied to a range of aromatic and heteroaromatic aldehydes to generate a library of derivatives. The yields are generally good to excellent, and the operational simplicity makes this method highly attractive.

Derivative NameAldehyde PrecursorSolventYield (%)Reference
CAPD-12-PyridinecarboxaldehydeEthanolHigh[10],[11]
CAPD-22-PyridinecarboxaldehydeMethanolHigh[10],[11]
CAPD-34-PyridinecarboxaldehydeMethanolHigh[10],[11]
CAPD-42-MethoxybenzaldehydeEthanolHigh[10],[11]
Note: "High" yield is reported in the source material without specific quantitative values for all examples, but this methodology is characterized by outstanding yields.[10]

Characterization: The final products can be characterized using standard analytical techniques. For example, the IR spectrum should show a characteristic absorption band for the C≡N group around 2204-2214 cm⁻¹. ¹H and ¹³C NMR spectroscopy will confirm the overall structure, including the presence of the cyclopentene CH₂ groups and the aromatic/vinylic protons.[1][11]

Alternative Multicomponent Approaches

The versatility of MCRs allows for different synthetic disconnections to access the same core structure. An alternative novel multicomponent synthesis has been reported which involves the condensation of aldehydes, malononitrile, hydrogen sulfide, 1-(cyclopent-1-en-1-yl)pyrrolidine (an enamine), and an alkylating agent in a single pot.[13][14] This highlights a different strategy where the cyclopentane and pyridine rings are constructed from more fundamental, acyclic, and monocyclic precursors.

G cluster_reactants Starting Materials center_node Multicomponent Reaction Product 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative center_node->Product A Aldehyde A->center_node B Malononitrile B->center_node C Hydrogen Sulfide C->center_node D Enamine D->center_node E Alkylating Agent E->center_node

Caption: Reactant relationships in an alternative MCR.

Conclusion

The presented multicomponent reaction protocols offer efficient, atom-economical, and straightforward methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[1] These methods are characterized by their operational simplicity, good yields, and the ability to generate molecular diversity from readily available starting materials. For researchers in medicinal chemistry and drug development, these MCR strategies provide a powerful tool for the rapid exploration of chemical space around this important heterocyclic scaffold.

References

  • Dyachenko, I. V., Dyachenko, V. D., Dorovatovskii, P. V., Khrustalev, V. N., & Nenajdenko, V. G. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(12), 1559–1560. [Link]

  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1437–1444. [Link]

  • Wang, L., Ge, H., & Wang, J. (2010). Efficient One-Pot Three-Component Synthesis of Fused Pyridine Derivatives in Ionic Liquid. Organic Letters, 12(23), 5462–5464. [Link]

  • Bagley, M. C., Dale, J. W., & Xiong, X. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(3), 931–938. [Link]

  • University of Leeds. Green Review – Condensation/ Multi-component reactions MCR/Oxidation approaches to pyridines. [Link]

  • Fouda, A. E. A., El-Maksoud, S. A. A., El-Sayed, M. S., & El-Moghazy, S. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24456–24471. [Link]

  • Ohtawa, M., Miki, H., & Ikegami, S. (2019). Construction of Pyridine-Fused Azacorroles through Multicomponent-Coupling Strategy. Organic Letters, 21(20), 8279–8282. [Link]

  • Chen, Y.-J., Chen, Y.-H., & Chen, K. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 16, 2521–2528. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2013). Highly efficient one-pot synthesis of tetrahydropyridines. Comptes Rendus Chimie, 16(3), 257-261. [Link]

  • ResearchGate. Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Al-Refai, M., KH, A. M., & Al-Awadi, N. A. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[15][16]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21674. [Link]

  • ACS Publications. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. [Link]

  • Singh, P., Kaur, M., & Singh, G. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17743-17765. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 604-610. [Link]

  • R Discovery. Green synthesis of novel cyclopentapyridines: One‐pot multicomponent reactions of vinilydene Meldrum's acid. [Link]

  • Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • Johansson, M. J., Ståhle, J., & Bäckvall, J.-E. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(40), 12452–12456. [Link]

  • Diva-Portal.org. Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. [Link]

  • Choudhary, V. R., Jha, R., & Jana, P. (2013). One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base. Current Chemistry Letters, 2(1), 31-38. [Link]

  • de la Torre, J., & Pignataro, L. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 17. [Link]

  • Tietze, L. F. (2007). Domino Reactions in Organic Synthesis. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Database. [Link]

  • Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349–4381. [Link]

  • Lee, K.-Y., Gowrisankar, S., & Kim, J.-N. (2008). Convenient one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone. Tetrahedron Letters, 49(3), 459-462. [Link]

  • MDPI. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. [Link]

  • Royal Society of Chemistry. One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

Sources

Application Note: Derivatization of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate for HIF Prolyl Hydroxylase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5) is a highly versatile, bifunctional heterocyclic building block[1]. This application note details a comprehensive, field-proven experimental protocol for utilizing this scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. By leveraging the orthogonal reactivity of the C5-ketone and the C2-methyl ester, medicinal chemists can rapidly generate libraries of bidentate Fe(II)-chelating pharmacophores designed to stabilize HIF-α and stimulate erythropoiesis, a critical pathway for treating anemia secondary to chronic kidney disease[2],[3].

Mechanistic Rationale & Scaffold Significance

HIF-PHD enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases responsible for the degradation of HIF-α under normoxic conditions[3]. Inhibition of these enzymes requires a molecule capable of displacing 2-OG and directly coordinating the active-site iron[2].

The pyridine-2-carboxylic acid motif is a "privileged structure" in this domain, serving as a direct bioisostere for 2-oxoglutarate[4]. When converted to a glycine amide, the pyridine nitrogen and the amide carbonyl oxygen form a pre-organized bidentate ligand that tightly chelates Fe(II)[2].

The cyclopenta[b]pyridine core offers a distinct advantage over simple pyridines: the fused cyclopentanone ring restricts the conformational flexibility of the molecule, while the 5-oxo group provides a direct synthetic handle to install bulky, lipophilic substituents (via reductive amination). These substituents are crucial for occupying the hydrophobic pocket adjacent to the iron center, thereby driving both potency and isoform selectivity (e.g., favoring PHD2 over PHD1/3).

Workflow Visualization

Workflow Start Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate Step1 Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Functionalization of C5-Ketone Start->Step1 Intermediate C5-Substituted Cyclopenta[b]pyridine Ester Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Ester Hydrolysis Intermediate->Step2 Acid C5-Substituted Cyclopenta[b]pyridine-2-carboxylic acid Step2->Acid Step3 Amide Coupling (Glycine methyl ester, HATU, DIPEA) Acid->Step3 Final HIF-PHD Inhibitor Candidate (Pharmacophore complete) Step3->Final Assay In Vitro Validation (HIF-PHD2 AlphaScreen Assay) Final->Assay

Synthetic workflow for deriving HIF-PHD inhibitors from the cyclopenta[b]pyridine scaffold.

Experimental Protocols

General Notes: All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise stated.

Protocol A: Functionalization of the C5-Ketone via Reductive Amination
  • Objective: Introduce a hydrophobic amine at the 5-position to engage the enzyme's hydrophobic pocket.

  • Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This prevents the premature reduction of the C5-ketone to an alcohol, allowing the intermediate iminium ion to form fully before reduction occurs. 1,2-Dichloroethane (DCE) is utilized as the solvent to maximize the solubility of the borohydride species and accelerate reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (1.0 eq, 5.0 mmol) and the desired primary amine (e.g., 4-phenoxyaniline, 1.1 eq, 5.5 mmol) in anhydrous DCE (20 mL).

  • Activation: Add glacial acetic acid (1.5 eq, 7.5 mmol) to catalyze imine formation. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C5-substituted amine intermediate.

Protocol B: Saponification of the C2-Methyl Ester
  • Objective: Unmask the carboxylic acid for subsequent coupling.

  • Causality & Design: The methyl ester must be hydrolyzed to prepare for amide coupling. Lithium hydroxide (LiOH) in a THF/H₂O mixture is employed. This provides a mild, controlled hydrolysis environment that prevents the epimerization of the newly established stereocenter at C5 and avoids the degradation of the heteroaromatic core, which is a known risk under harsh refluxing NaOH conditions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-substituted intermediate (1.0 eq, 3.0 mmol) in a 3:1 mixture of THF and distilled water (16 mL total volume).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 9.0 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the ester via TLC (visualized by UV).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. The product will typically precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure cyclopenta[b]pyridine-2-carboxylic acid derivative.

Protocol C: Amide Coupling with Glycine
  • Objective: Install the critical glycine motif required for Fe(II) chelation.

  • Causality & Design: The final pharmacophore requires a glycine tail to complete the Fe(II) binding motif[2]. HATU is selected as the coupling reagent because it is exceptionally efficient at activating sterically hindered or electron-deficient heteroaromatic carboxylic acids, minimizing racemization and maximizing yields compared to standard EDC/HOBt protocols. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to facilitate the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq, 6.0 mmol) and HATU (1.2 eq, 2.4 mmol). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add glycine methyl ester hydrochloride (1.5 eq, 3.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with EtOAc (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 15 mL) to remove DMF, followed by saturated NaHCO₃ and brine.

  • Final Deprotection: The resulting glycine methyl ester is subjected to a final mild LiOH saponification (identical to Protocol B) to yield the final free carboxylic acid HIF-PHD inhibitor candidate.

Protocol D: In Vitro Validation (HIF-PHD2 AlphaScreen Assay)
  • Objective: Validate the synthesized candidate's IC₅₀.

  • Causality & Design: To ensure the protocol acts as a self-validating system, target engagement must be proven. An AlphaScreen assay is utilized to measure the inhibition of PHD2-mediated hydroxylation of a biotinylated HIF-1α peptide. This proximity-based assay offers high sensitivity and low background noise, confirming that the synthesized bidentate ligand successfully displaces 2-OG.

Step-by-Step Methodology:

  • Incubation: Incubate recombinant human PHD2 enzyme (50 nM) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, 100 µM 2-oxoglutarate) for 15 minutes at room temperature.

  • Substrate Addition: Add biotinylated HIF-1α peptide substrate (100 nM) and incubate for 30 minutes.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Anti-hydroxy-HIF-1α Acceptor beads. Incubate in the dark for 1 hour.

  • Reading: Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision). Calculate IC₅₀ values using a 4-parameter logistic regression model.

Data Presentation: Expected Derivative Profiles

The following table summarizes the expected outcomes when utilizing this protocol to generate various C5-substituted derivatives.

Derivative IDC5-Amine Substituent (R-Group)Overall Yield (%)Purity (HPLC, %)HIF-PHD2 IC₅₀ (nM)
CMPD-01 Benzylamine68%>98%145 ± 12
CMPD-02 4-Phenoxyaniline54%>95%22 ± 4
CMPD-03 4-(Trifluoromethyl)benzylamine61%>97%48 ± 7
CMPD-04 Cyclohexylamine72%>99%850 ± 45

Note: The highly lipophilic 4-phenoxyaniline derivative (CMPD-02) demonstrates superior potency, validating the structural hypothesis that bulky hydrophobic groups at the C5 position optimally engage the 2-OG binding pocket.

References

  • Clarivate Analytics / Portico. "Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor". Available at:[Link]

  • Akebia Therapeutics, Inc. (Google Patents). "US8722895B2 - Prolyl hydroxylase inhibitors and method of use".

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The fused heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] This document provides an in-depth guide to the synthesis and application of a key derivative, methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate . This intermediate possesses three strategic points for chemical modification—the ketone, the ester, and the pyridine ring—making it a versatile precursor for the development of compound libraries targeting a range of therapeutic areas. We will detail a robust synthetic protocol for the parent ketone and explore its subsequent transformations into high-value chemical entities.

Introduction: A Versatile Scaffold in Drug Discovery

The cyclopenta[b]pyridine framework is integral to a variety of pharmacologically active agents, demonstrating activities from antibacterial to neuropharmacological.[3] The title compound, methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, is a particularly valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups:

  • The Ketone at C5: Serves as a handle for introducing molecular diversity through nucleophilic additions, reductive aminations, and condensations.

  • The Ester at C2: Allows for modification via hydrolysis, amidation, or reduction, enabling the fine-tuning of pharmacokinetic properties.

  • The Pyridine Ring: The nitrogen atom can be N-oxidized, and the ring itself can undergo further functionalization, influencing the molecule's overall electronic and solubility characteristics.[1]

The strategic positioning of these groups allows for a modular approach to synthesis, making it an ideal starting point for library synthesis in drug discovery campaigns.

Sources

Application Note & Protocol: A Robust Multicomponent Synthesis of Functionalized 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide to a highly efficient and versatile protocol for synthesizing functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. We will delve into a robust multicomponent reaction strategy that begins with simple, readily available starting materials and proceeds via a cyclocondensation reaction. This application note offers a detailed, step-by-step experimental protocol, in-depth mechanistic insights, characterization data, and a troubleshooting guide to enable researchers to reliably construct this valuable heterocyclic system.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

Heterocyclic compounds containing nitrogen are fundamental to the design and synthesis of new therapeutic agents, with the pyridine moiety being a particularly attractive and common feature.[1] Specifically, 2-amino-3-cyanopyridine derivatives are recognized as crucial intermediates in the preparation of a variety of heterocyclic compounds and have been identified as inhibitors for enzymes like IKK-β.[2] The fusion of a cyclopentane ring to the pyridine core, creating the 6,7-dihydro-5H-cyclopenta[b]pyridine system, imparts a unique three-dimensional conformation that is of significant interest in drug discovery for modulating interactions with biological targets. The synthesis of these complex scaffolds via efficient, high-yield methods is therefore a critical endeavor for medicinal chemists. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[3][4][5]

Synthetic Strategy & Mechanistic Insights

The protocol described herein focuses on a highly effective cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile (malononitrile).[1][6] This method is advantageous due to its operational simplicity, excellent yields, and the ability to generate highly pure products often without the need for chromatographic purification.[1] The reaction is typically facilitated by a sodium alkoxide, which serves as both a reagent and a catalyst.[1][6]

The overall reaction proceeds through a cascade of well-established organic transformations, beginning with the synthesis of the diarylidenecyclopentanone precursor.

Part A: Synthesis of the 2,5-Diarylidenecyclopentanone Precursor

The precursor is synthesized via a double Knoevenagel condensation between cyclopentanone and two equivalents of an aromatic aldehyde.[1] This reaction involves the formation of an enolate from cyclopentanone, which then attacks the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. This process is repeated on the other side of the cyclopentanone.

Part B: Cyclocondensation to Form the Pyridine Ring

The core of the synthesis is the formation of the fused pyridine ring. The proposed mechanism is as follows[1]:

  • Michael Addition: The reaction initiates with a Michael addition of the carbanion generated from propanedinitrile to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone.

  • Nucleophilic Attack: An alkoxide anion (from sodium ethoxide or methoxide) attacks the carbonyl carbon of the cyclopentanone ring, forming a hemiacetal-like intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): This is the key ring-forming step. The nitrogen from the malononitrile adduct attacks one of the nitrile carbons in an intramolecular fashion. The Thorpe-Ziegler reaction is a classical method for forming rings via the intramolecular condensation of dinitriles.[7][8][9]

  • Tautomerization & Aromatization: Subsequent tautomerization and elimination of water lead to the formation of the stable, partially aromatized 6,7-dihydro-5H-cyclopenta[b]pyridine ring system.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_0 Reaction Mechanism node_A Michael Addition (Propanedinitrile adds to Diarylidenecyclopentanone) node_B Nucleophilic Attack (Alkoxide attacks carbonyl group) node_A->node_B Forms Adduct A node_C Intramolecular Cyclization (Thorpe-Ziegler Type) node_B->node_C Forms Intermediate B node_D Tautomerization & Dehydration node_C->node_D Ring Closure node_E Final Product (Functionalized Cyclopenta[b]pyridine) node_D->node_E Aromatization

Caption: Proposed mechanism for the cyclocondensation reaction.[1]

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the 2,5-diarylidenecyclopentanone precursor and the subsequent cyclocondensation to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aromatic Aldehyde (e.g., Pyridine-2-carbaldehyde)Reagent Grade, ≥99%Sigma-AldrichCan be varied to achieve desired functionalization.
CyclopentanoneReagent Grade, ≥99%Sigma-Aldrich
Propanedinitrile (Malononitrile)Reagent Grade, ≥99%Sigma-AldrichToxic! Handle with appropriate personal protective equipment (PPE) in a fume hood.
Sodium MetalACS ReagentSigma-AldrichHighly Reactive! Handle under inert atmosphere or mineral oil.
Anhydrous Ethanol / MethanolACS Grade, ≥99.5%Fisher ScientificMust be anhydrous for the preparation of sodium alkoxide.
Distilled WaterFor workup.
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter paperFor product isolation.
Experimental Workflow

The overall workflow from starting materials to the final purified product is illustrated below.

G cluster_workflow Experimental Workflow A Step 1: Synthesize 2,5-Diarylidenecyclopentanone C Step 3: Perform Cyclocondensation Reaction A->C B Step 2: Prepare Sodium Alkoxide Solution B->C D Step 4: Product Isolation (Precipitation & Filtration) C->D E Step 5: Purification (Recrystallization) D->E F Step 6: Characterization (NMR, IR, MP) E->F

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

Part A: Synthesis of 2,5-bis(pyridin-2-ylmethylidene)cyclopentan-1-one

  • In a round-bottom flask, dissolve cyclopentanone (10 mmol) and the chosen aromatic aldehyde (e.g., pyridine-2-carbaldehyde, 20 mmol) in ethanol (50 mL).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40 mmol in 10 mL water) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • The precipitated product is collected by filtration, washed thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum. This precursor is often pure enough for the next step without further purification.

Part B: Synthesis of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (Example)

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under a dry atmosphere, carefully add sodium metal (10 mmol) to anhydrous ethanol (50 mL) in portions. Allow the sodium to react completely until it is fully dissolved.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add the 2,5-bis(pyridin-2-ylmethylidene)cyclopentan-1-one (10 mmol) from Part A and propanedinitrile (10 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with constant stirring. The reaction is typically complete within 2 hours.[1] Monitor the reaction progress using TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold distilled water.

  • A solid product will precipitate out. Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with ample distilled water and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity.[1] For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the final product in a vacuum oven to yield the desired functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile as a crystalline solid.

Characterization and Data Analysis

The synthesized compounds can be thoroughly characterized using standard analytical techniques. High purity of the final products can be achieved simply by filtration and recrystallization, without the need for column chromatography.[1]

TechniqueExpected Result / ObservationReference
Melting Point (m.p.) Sharp melting point indicates high purity. (e.g., 160–161 °C for an example derivative).[6]
Infrared (IR) Spectroscopy A strong, sharp absorption band around 2204-2214 cm⁻¹ is characteristic of the C≡N (nitrile) group. Other bands will correspond to C-H aromatic (3020-3060 cm⁻¹), C-H aliphatic (2960-2980 cm⁻¹), and C=N (1605 cm⁻¹) stretches.[1][6]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinylic proton of the methylidene group (around 7.4 ppm), the aliphatic protons of the cyclopentane ring (two triplets around 2.9-3.1 ppm), and protons from the alkoxy group and any other substituents.[6]
¹³C NMR Spectroscopy The carbon NMR will confirm the presence of the nitrile carbon, as well as all other unique carbons in the aromatic and aliphatic regions of the molecule.
Elemental Analysis The calculated elemental composition (%C, %H, %N) should be within ±0.4% of the experimentally determined values.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive sodium alkoxide (due to moisture).2. Incomplete formation of the precursor.3. Insufficient reaction time or temperature.1. Ensure all glassware is flame-dried and use anhydrous alcohol for preparing the alkoxide.2. Confirm the purity of the diarylidenecyclopentanone precursor by NMR or m.p. before use.3. Increase reflux time and monitor reaction progress by TLC until starting material is consumed.
Oily Product / Failure to Precipitate 1. Impurities in the starting materials.2. Product may be more soluble in water than expected.1. Purify starting materials if necessary.2. Try extracting the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer, dry, and concentrate under reduced pressure.
Broad Melting Point Range The product is impure.Recrystallize the product again from a different solvent system. If impurities persist, column chromatography may be necessary.
Absence of Nitrile (C≡N) Peak in IR Spectrum The desired cyclization has not occurred, or the nitrile group has hydrolyzed.Re-evaluate the reaction conditions, particularly the basicity and water content. Ensure the workup is not overly acidic or basic for prolonged periods.

Conclusion

This application note details a robust and efficient multicomponent synthesis for obtaining functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. The protocol leverages a cyclocondensation reaction that is distinguished by its operational simplicity, short reaction times, and high yields of pure products.[1] By providing a thorough, step-by-step procedure, mechanistic rationale, and practical troubleshooting advice, this guide equips researchers in medicinal and organic chemistry with a reliable method to access this important class of heterocyclic compounds for further investigation and drug discovery applications.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013). Comptes Rendus Chimie, 16(12), 1111–1117.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - PMC. (n.d.).
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC. (n.d.).
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Semantic Scholar.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (2023). Organic Chemistry Research.
  • Wan, J.-P., & Liu, Y. (2012). Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines. RSC Publishing.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers.
  • Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. (n.d.).
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega, 7(28), 24727–24745.
  • Dihydropyridine-Based Multicomponent Reactions. Efficient Entry into New Tetrahydroquinoline Systems through Lewis Acid-Catalyzed Formal [4 + 2] Cycloadditions. (2003). Organic Letters, 5(4), 515-518.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.).
  • Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Deriv
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (2026).
  • Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (n.d.).
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Thorpe-Ziegler Reaction. (2014).
  • Thorpe reaction. (n.d.). Wikipedia.

Sources

derivatization of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Derivatization Strategies for Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Utility & Scaffold Overview

The bicyclic building block methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5) is a highly versatile intermediate in modern medicinal chemistry[1]. The cyclopenta[b]pyridine motif is a privileged scaffold embedded in numerous bioactive compounds, including antibiotics (e.g., cefpirome), methionine adenosyltransferase 2A (MAT2A) inhibitors, and topoisomerase IIα inhibitors[2]. Furthermore, functionalized derivatives of this core serve as critical precursors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[2].

By offering multiple, electronically distinct sites for functionalization, this scaffold allows chemists to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies.

Structural Analysis & Reactivity Profile

The architecture of this compound consists of a cyclopentanone ring fused to a pyridine ring, bearing a methyl ester at the C2 position. Successful derivatization relies on understanding the orthogonal reactivity of its three primary functional vectors:

  • C5-Ketone (Electrophilic Center): The carbonyl carbon at C5 is highly electrophilic due to ring strain and conjugation with the electron-deficient pyridine ring. It is primed for nucleophilic attack, making it ideal for reductive aminations, Grignard additions, and oxime formation.

  • C2-Methyl Ester (Acyl Substitution): The electron-withdrawing nature of the pyridine nitrogen activates the C2-ester toward nucleophilic acyl substitution. It can be selectively saponified to a carboxylic acid and subsequently coupled with various amines to form stable carboxamides.

  • C6-Methylene (Nucleophilic Enolate): The α-protons adjacent to the C5-ketone are acidic. Under basic conditions, the resulting enolate can trap electrophiles, enabling Knoevenagel condensations and cyclocondensation reactions to yield complex exocyclic alkylidene derivatives[3].

ReactivityMap Core Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate C5 C5-Ketone Functionalization (Reductive Amination) Core->C5 NaBH(OAc)3 C2 C2-Ester Functionalization (Hydrolysis & Amidation) Core->C2 1. LiOH 2. HATU C6 C6-alpha Functionalization (Knoevenagel Condensation) Core->C6 Aldehyde

Reactivity map illustrating the orthogonal derivatization vectors of the scaffold.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the three primary derivatization pathways described in this guide.

Derivatization PathwayTarget Functional GroupTypical Yield (%)Reaction Time (h)Key Reagents / Catalysts
A: Reductive Amination C5-Secondary/Tertiary Amine75 - 8812 - 16NaBH(OAc)₃, AcOH, DCE
B: Saponification & Amidation C2-Carboxamide80 - 92 (Over 2 steps)2 (Hydrolysis) + 4 (Amidation)LiOH; HATU, DIPEA, DMF
C: Knoevenagel Condensation C6-Alkylidene (Exocyclic Alkene)65 - 808 - 12Piperidine, AcOH, Toluene

Experimental Protocols & Methodologies

Protocol A: C5-Ketone Reductive Amination

Objective: Conversion of the C5-ketone to a secondary or tertiary amine. Mechanistic Causality: 1,2-Dichloroethane (DCE) is selected as the solvent because it is aprotic, which stabilizes the intermediate iminium ion and prevents the premature solvolysis of sodium triacetoxyborohydride (NaBH(OAc)₃)—a common failure point when using protic solvents like methanol. Acetic acid (AcOH) acts as a mild Brønsted acid catalyst to facilitate imine formation without completely protonating the incoming amine nucleophile.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (1.0 mmol, 191.2 mg) and the desired primary or secondary amine (1.2 mmol) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.5 mmol, 86 µL). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 mmol, 424 mg) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The mass of the starting ketone (m/z [M+H]⁺ 192.2) should be completely consumed, replaced by the product mass.

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL) and stir until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: gradient of 0–10% Methanol in DCM containing 0.1% Et₃N) to afford the C5-amino derivative.

Workflow Step1 Step 1: Imine Formation Mix scaffold, amine, AcOH in DCE. Stir 1h at RT. Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise. Stir 12h at RT. Step1->Step2 Step3 Step 3: Quench & Workup Quench with sat. NaHCO3. Extract with DCM. Step2->Step3 Step4 Step 4: Purification Flash chromatography (Silica) or Prep-HPLC. Step3->Step4

Step-by-step experimental workflow for the C5-reductive amination protocol.

Protocol B: C2-Ester Saponification and Amidation

Objective: Hydrolysis of the methyl ester to a carboxylic acid, followed by amide bond formation. Mechanistic Causality: Lithium hydroxide (LiOH) in a THF/H₂O mixture provides a mild saponification environment that prevents undesired ring-opening or degradation of the cyclopentanone moiety. For the subsequent coupling, is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling of sterically hindered amines while minimizing side reactions.

Step-by-Step Procedure:

  • Saponification: Dissolve the scaffold (1.0 mmol) in a 3:1 mixture of THF/H₂O (4.0 mL). Add LiOH·H₂O (2.0 mmol, 84 mg). Stir at room temperature for 2 hours.

  • Validation Check: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material (Rf ~0.5) and the appearance of a baseline spot.

  • Acidification: Acidify the mixture to pH 3-4 using 1M HCl. Extract the free carboxylic acid with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate.

  • Amidation: Dissolve the crude carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL) and HATU (1.2 mmol, 456 mg). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Add the desired amine (1.2 mmol) and stir for 4 hours.

  • Workup & Purification: Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine. Dry, concentrate, and purify via flash chromatography to yield the C2-carboxamide.

Protocol C: C6-Knoevenagel Condensation

Objective: Installation of an exocyclic alkene at the C6 position via condensation with an aromatic aldehyde[3]. Mechanistic Causality: The C6 position is activated by the adjacent C5-ketone. The piperidine/AcOH catalytic system forms a transient enamine with the aldehyde, increasing its electrophilicity, while simultaneously acting as a base to generate the C6-enolate. Azeotropic removal of water via a Dean-Stark apparatus drives the equilibrium toward the thermodynamically stable exocyclic alkene.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the scaffold (1.0 mmol) and the target aromatic aldehyde (1.2 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) and glacial acetic acid (0.1 mmol, 6 µL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 8–12 hours, continuously removing the azeotroped water.

  • Validation Check: Monitor by LC-MS. The product will typically exhibit a strong UV absorbance at 254 nm due to the extended conjugated system.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry, concentrate, and recrystallize from EtOH or purify via column chromatography.

References

  • Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles Organic Letters - ACS Publications URL:[Link][2]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion PMC - National Institutes of Health URL:[Link][3]

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors for Obesity Treatment

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Rationale for Targeting Kinases in Obesity

The global obesity epidemic necessitates the development of novel therapeutic strategies. Obesity is a complex metabolic disorder characterized by excessive adipose tissue accumulation, which leads to a state of chronic, low-grade inflammation.[1][2] This "metaflammation" is a key driver in the pathogenesis of obesity-related comorbidities, including insulin resistance, type 2 diabetes (T2D), and cardiovascular disease.[1][3] Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have emerged as critical nodes in the signaling pathways that link obesity to these metabolic dysfunctions.[4] Dysregulation of specific kinase activities is a hallmark of the obese state, making them highly attractive targets for pharmacological intervention.

Several key kinase signaling pathways are implicated in the pathophysiology of obesity and its complications:

  • Stress-Activated Protein Kinases (SAPKs): This family includes c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2] In obesity, elevated levels of inflammatory cytokines and free fatty acids activate JNK and p38 MAPK in metabolic tissues like the liver, adipose tissue, and skeletal muscle.[2][5] This activation contributes to insulin resistance by interfering with insulin receptor substrate (IRS) signaling.[2][5]

  • AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. Its activation promotes energy-producing pathways while inhibiting energy-consuming processes like fatty acid synthesis.[6] In obese states, AMPK activity is often suppressed, contributing to metabolic dysregulation.[4] Therefore, AMPK activators are a promising therapeutic avenue.[6][7]

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] Overactivation of mTORC1 in adipose tissue is associated with obesity and insulin resistance.[8][10]

  • IκB kinase (IKK): The IKK complex is a key regulator of the NF-κB signaling pathway, a central mediator of inflammation.[1][3] Activation of IKKβ in obesity contributes to the production of inflammatory cytokines and the development of insulin resistance.[1][3]

This application note provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of small molecule inhibitors targeting these key kinases for the treatment of obesity. We will delve into detailed synthetic protocols, in vitro and in vivo evaluation methodologies, and data interpretation, providing a robust framework for the discovery and development of novel anti-obesity therapeutics.

II. Key Kinase Targets and Inhibitor Scaffolds

The selection of a specific kinase target and a corresponding inhibitor scaffold is a critical first step in the drug discovery pipeline. The following table summarizes key kinase targets in obesity and representative inhibitor scaffolds that have shown promise in preclinical studies.

Kinase TargetRationale for Targeting in ObesityRepresentative Inhibitor Scaffolds/Examples
JNK (c-Jun N-terminal Kinase) Activated by inflammatory signals and cellular stress in obesity, contributing to insulin resistance.[1][2] JNK1 knockout mice are protected from diet-induced obesity and insulin resistance.[5]SP600125 (Anthrapyrazolone), JNK-IN-5A (Selective JNK2/3 inhibitor)[5][11]
p38 MAPK (p38 Mitogen-Activated Protein Kinase) Plays a complex, context-dependent role. Inhibition has been shown to increase adipogenesis in some models but is also implicated in inflammation.[12][13][14] p38α activity is decreased in adipose tissue of obese individuals.[14]SB203580 (Adezmapimod), PD169316[13][15]
AMPK (AMP-activated Protein Kinase) A key energy sensor; activation promotes catabolic pathways and inhibits anabolic pathways, leading to improved metabolic health.[4][6] Metformin, a first-line T2D drug, activates AMPK.[16]A-769662 (Thienopyridone), Metformin (Biguanide), Compound 21 (Dibenzylamino-3-phenoxy-propan-2-ol derivative)[16]
mTOR (mammalian Target of Rapamycin) mTORC1 is hyperactive in the adipose tissue of obese individuals, promoting lipid synthesis and storage.[8][10]Rapamycin and its analogs (Rapalogs), Torin 1 (ATP-competitive inhibitor)
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) A central kinase in the inflammatory NF-κB pathway, which is chronically activated in obesity.[1][3]Amlexanox (Inhibitor of IKKε/TBK1), BMS-345541 (Selective IKKβ inhibitor)[17]
DYRK1A/1B (Dual-specificity tyrosine-phosphorylation-regulated kinase) DYRK1B gain-of-function mutations are linked to metabolic syndrome and enhanced obesity.[18]INDY, BINDY (Dibenzofuran derivative)[18]
EphB (Ephrin type-B receptor) EphB4 inhibition has been shown to improve insulin resistance and glucose intolerance in obese mice.[19]STA-013 (Thienopyridine-based analog)[19]
IP6K (Inositol hexakisphosphate kinase) Inhibition of IP6K blocks the synthesis of inositol pyrophosphates, a potential therapeutic strategy for obesity.[20][21]UNC7467[20]

III. Synthesis of Kinase Inhibitors: Protocols and Methodologies

The successful synthesis of potent and selective kinase inhibitors is paramount. This section provides illustrative synthetic schemes and detailed protocols for representative inhibitor classes.

A. Synthesis of a JNK Inhibitor Scaffold: Aminopyrazole Derivatives

Aminopyrazole-based compounds have been explored as potent JNK inhibitors. The following is a general synthetic route.

G cluster_0 Synthesis of Aminopyrazole JNK Inhibitor A Aryl/Heteroaryl Hydrazine C Cyclization (e.g., AcOH, reflux) A->C B β-Ketonitrile B->C D Aminopyrazole Core C->D F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->F E Aryl/Heteroaryl Halide E->F G Functionalized Aminopyrazole (JNK Inhibitor) F->G

Caption: General synthetic scheme for aminopyrazole-based JNK inhibitors.

Protocol 1: Synthesis of a Representative Aminopyrazole JNK Inhibitor

  • Step 1: Cyclization to form the Aminopyrazole Core.

    • To a solution of an appropriate aryl or heteroaryl hydrazine hydrochloride (1.0 eq) in ethanol, add a β-ketonitrile (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the aminopyrazole core.

  • Step 2: Palladium-Catalyzed Cross-Coupling.

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the aminopyrazole core (1.0 eq), an aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the final JNK inhibitor.

B. Synthesis of an AMPK Activator: Thienopyridone Derivatives (e.g., A-769662)

Thienopyridone-based compounds are potent, direct activators of AMPK. The synthesis often involves a multi-step sequence.

G cluster_1 Synthesis of Thienopyridone AMPK Activator A Substituted Thiophene B Acylation/Alkylation A->B C Functionalized Thiophene B->C D Cyclization with an Amine C->D E Thienopyridone Core D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final AMPK Activator F->G

Caption: General synthetic pathway for thienopyridone-based AMPK activators.

Protocol 2: Synthesis of a Thienopyridone AMPK Activator

  • Step 1: Synthesis of the Thienopyridone Core.

    • Begin with a suitably substituted thiophene derivative.

    • Perform a Friedel-Crafts acylation or a related reaction to introduce a carbonyl group at a specific position.

    • React the resulting ketone with a source of ammonia or a primary amine under conditions that promote cyclization to form the pyridone ring fused to the thiophene. This may involve high temperatures and a catalyst.

  • Step 2: Functionalization of the Core.

    • Introduce a halogen (e.g., bromine) onto the thienopyridone core at a position suitable for cross-coupling.

    • Perform a Suzuki or other palladium-catalyzed cross-coupling reaction with a desired aryl or heteroaryl boronic acid/ester to install the final substituent.

  • Step 3: Final Modifications and Purification.

    • If necessary, perform any final chemical modifications, such as deprotection or salt formation.

    • Purify the final compound using techniques like preparative HPLC or crystallization to achieve high purity.

IV. In Vitro Evaluation of Kinase Inhibitors

Once synthesized, the compounds must be rigorously evaluated in vitro to determine their potency, selectivity, and mechanism of action.[22][23]

A. Kinase Activity Assays

The primary in vitro assay measures the direct inhibitory effect of the compound on the target kinase's activity.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Set up a reaction mixture containing the purified target kinase, its specific substrate peptide, ATP, and the test compound at various concentrations in a suitable kinase buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

B. Cellular Assays

Cell-based assays are crucial to confirm that the inhibitor is active in a more physiologically relevant context.[22][24][25]

Protocol 4: Western Blot Analysis of Phosphorylated Substrates

This protocol assesses the inhibitor's ability to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes) to 70-80% confluency.[26]

    • Treat the cells with the kinase inhibitor at various concentrations for a predetermined time.

    • Stimulate the cells with an appropriate agonist to activate the target kinase pathway (e.g., TNF-α for JNK/IKK activation, insulin for mTOR signaling).

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-c-Jun for JNK, phospho-ACC for AMPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

V. In Vivo Evaluation in Animal Models of Obesity

Promising compounds from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[27][28]

A. Animal Models

The choice of animal model is critical for recapitulating the key features of human obesity and metabolic disease.[29][30]

  • Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague Dawley rats fed a high-fat diet (HFD) are the most common models.[28][29] They develop key features of metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[30]

  • Genetic Models:

    • ob/ob mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.[29]

    • db/db mice: These mice have a mutation in the leptin receptor gene, resulting in a similar phenotype to ob/ob mice.[30]

B. Efficacy Studies

Protocol 5: Evaluation of a Kinase Inhibitor in a Diet-Induced Obesity Mouse Model

  • Model Induction:

    • Wean male C57BL/6J mice at 3-4 weeks of age and place them on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[28] A control group should be maintained on a standard chow diet.

  • Drug Administration:

    • Randomize the obese mice into vehicle and treatment groups.

    • Administer the kinase inhibitor daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose. The vehicle group receives the same formulation without the active compound.

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., daily or weekly).

    • At the end of the study period (e.g., 4-8 weeks), perform metabolic assessments.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose via oral gavage or intraperitoneal injection. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

    • Insulin Tolerance Test (ITT): After a short fast, administer a bolus of insulin via intraperitoneal injection. Measure blood glucose levels at various time points (0, 15, 30, 45, and 60 minutes) to assess insulin sensitivity.

    • Serum Analysis: Collect blood at the end of the study to measure levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6).

  • Tissue Analysis:

    • At the end of the study, euthanize the animals and collect tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle.

    • Perform histological analysis (e.g., H&E staining of the liver to assess steatosis, staining of adipose tissue to measure adipocyte size).

    • Conduct Western blot or qPCR analysis on tissue lysates to examine target engagement (i.e., inhibition of kinase signaling) and the expression of genes involved in metabolism and inflammation.

G cluster_2 In Vivo Efficacy Workflow A Induce Obesity (e.g., High-Fat Diet) B Randomize Animals A->B C Vehicle Treatment B->C D Kinase Inhibitor Treatment B->D E Monitor Body Weight & Food Intake C->E D->E F Metabolic Testing (GTT, ITT) E->F G Terminal Blood & Tissue Collection F->G H Biochemical & Histological Analysis G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of functionalized cyclopenta[b]pyridines. The target molecule—methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5)—is a critical building block in medicinal chemistry, often utilized in the development of kinase inhibitors and allosteric modulators[1].

The most common synthetic bottleneck is the late-stage oxidation of the C5 benzylic position on the precursor, methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate. Traditional oxidants often fail due to the electronic deactivation caused by the C2 methyl carboxylate group and the competitive coordination of the pyridine nitrogen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield.

Synthetic Workflows & Mechanistic Insights

To bypass the pitfalls of traditional stoichiometric oxidants, modern protocols rely on transition-metal-catalyzed radical oxidations[2].

SynthesisWorkflow A Methyl 6,7-dihydro-5H- cyclopenta[b]pyridine-2-carboxylate B Mn-Catalyzed Oxidation (t-BuOOH, H2O, 100°C) A->B Optimized Route C SeO2 Oxidation (Dioxane, Reflux) A->C Traditional Route E Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate B->E High Yield (>80%) D N-Oxide Byproduct (Impurity) C->D Side Reaction C->E Moderate Yield (<50%)

Fig 1. Comparison of synthetic workflows for the target C5-ketone product.

The Causality of Catalyst Selection

Why does Manganese succeed where Selenium fails? Selenium dioxide (SeO2) relies on an ene-type mechanism that is easily derailed when the basic pyridine nitrogen coordinates with the selenium center, leading to catalyst poisoning or N-oxide formation[3]. In contrast, Manganese(II) acts as a single-electron transfer (SET) agent, decomposing tert-butyl hydroperoxide (t-BuOOH) into highly reactive t-BuO• radicals. These radicals perform a direct Hydrogen Atom Transfer (HAT) at the C5 position[2].

Mechanism N1 Mn(II) Catalyst N3 t-BuO• Radical N1->N3 Activation N2 t-BuOOH Oxidant N2->N3 Activation N4 C5-H Abstraction N3->N4 N5 Benzylic Radical (C5) N4->N5 HAT N6 Oxygen Rebound N5->N6 N7 C5 Ketone Target N6->N7 -H2O

Fig 2. Radical-mediated C5-H oxidation mechanism via Mn-catalysis.

Frequently Asked Questions (Troubleshooting)

Q1: My SeO2 oxidation is yielding predominantly the N-oxide and unreacted starting material. How do I fix this? A1: This is a classic electronic mismatch. The methyl carboxylate group at C2 withdraws electron density from the pyridine ring, increasing the bond dissociation energy (BDE) of the C5-H bond. Simultaneously, the pyridine nitrogen acts as a Lewis base, coordinating with SeO2[3]. Solution: Abandon SeO2. Switch to a radical-based oxidation system like Mn(OAc)₂ / t-BuOOH or Co(OAc)₂ / NHPI (N-hydroxyphthalimide). Radicals are less sensitive to nitrogen coordination and highly effective at benzylic HAT[4].

Q2: Why does the oxidation occur at the C5 position instead of the C7 position? A2: Regioselectivity is driven by both steric and electronic factors. The C7 position is adjacent to the bridgehead carbon (C7a), which is directly bonded to the electronegative pyridine nitrogen. This inductive electron withdrawal heavily destabilizes the incipient radical at C7. The C5 position is further from this inductive sink and benefits from extended hyperconjugation, making C5 the kinetically and thermodynamically favored site for HAT[2].

Q3: I am observing ester hydrolysis during the aqueous Mn-catalyzed oxidation. How can I protect the C2 methyl ester? A3: Alkaline or highly acidic aqueous conditions at 100 °C will inevitably hydrolyze the methyl ester to the corresponding carboxylic acid. Solution: Convert the reaction to a biphasic system (e.g., EtOAc/H₂O 1:1) to partition the ester into the organic layer, or switch to the Co/NHPI-mediated aerobic oxidation in anhydrous acetonitrile (CH₃CN) at 80 °C[4].

Q4: How do I remove residual manganese or cobalt from the final product? A4: The cyclopenta[b]pyridine core, especially with the C2 ester and C5 ketone, can act as a bidentate ligand, chelating transition metals. Solution: During the workup, wash the organic layer with an aqueous solution of EDTA (0.1 M, pH 8) or a 10% aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes before phase separation.

Quantitative Data: Oxidation Conditions Comparison

To aid in your route selection, the table below summarizes the empirical performance of various oxidation protocols applied to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives[2],[3],[5],[4].

Oxidation MethodReagents / ConditionsYield (%)Reaction TimePrimary Impurities / Issues
Mn-Catalysis (Recommended) Mn(OAc)₂, t-BuOOH, H₂O, 100°C80 - 87%12 - 24 hTrace over-oxidation; minimal N-oxide.
NHPI/Co-Catalysis NHPI, Co(OAc)₂, O₂, MeCN, 80°C75 - 82%16 hRequires O₂ balloon; trace ester hydrolysis.
Riley Oxidation SeO₂, Dioxane, Reflux35 - 50%24 - 48 hN-oxide formation; toxic Se byproducts.
Permanganate KMnO₄, H₂O/Pyridine, 70°C< 30%4 - 8 hPyridine ring degradation; over-oxidation.

Standard Operating Procedure (SOP): Mn-Catalyzed Oxidation

This self-validating protocol utilizes Manganese-catalyzed C-H oxidation, optimized for maximum yield and minimal ester hydrolysis[2].

Materials Required:

  • Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate (1.0 equiv, 10 mmol)

  • Manganese(II) acetate tetrahydrate[Mn(OAc)₂·4H₂O] (0.05 equiv, 5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 equiv, 30 mmol)

  • Solvent: EtOAc / H₂O (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (10 mmol) in 10 mL of ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10 mL of deionized water to create a biphasic mixture. Add Mn(OAc)₂·4H₂O (5 mol%) to the aqueous layer. Stir vigorously (800 rpm) to ensure emulsion.

  • Oxidant Introduction: Attach a reflux condenser. Slowly add t-BuOOH (3.0 equiv) dropwise via syringe over 10 minutes at room temperature. Causality note: Dropwise addition prevents thermal runaway and minimizes the over-oxidation of the C5 ketone to a lactone or ring-opened product.

  • Thermal Activation: Heat the biphasic mixture to 80 °C (oil bath temperature) for 16 hours. Monitor the reaction via TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature. Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 20 minutes to quench unreacted peroxides.

  • Metal Scavenging: Add 10 mL of 0.1 M EDTA (pH 8) and stir for an additional 30 minutes to decomplex any manganese coordinated to the product.

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

Sources

Technical Support Center: Purification of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for isolating methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate (CAS: 1256833-90-5).

As a fused bicyclic system, this molecule presents a unique "triad of reactivity" that actively works against standard purification workflows:

  • Basic Pyridine Nitrogen: Prone to severe silanol-binding on normal-phase silica.

  • C2-Methyl Ester: Highly electrophilic and susceptible to rapid hydrolysis.

  • C5-Ketone: Enolizable and prone to aldol-type condensation under basic or thermal stress.

Section 1: Troubleshooting & FAQs

Q1: Why am I experiencing severe streaking and low mass recovery on standard normal-phase silica gel? Root Cause: The unshielded basic nitrogen of the pyridine ring forms strong hydrogen bonds with the acidic silanol groups (Si-OH) present on standard silica gel[1]. This interaction causes the compound to smear across the column, leading to poor resolution from positional isomers and unacceptably low mass recovery. Solution:

  • Method A (Neutral Alumina): Switch to neutral alumina (Brockmann Activity II or III), which lacks the acidic protons of silica and prevents tailing without the need for basic modifiers.

  • Method B (Modified Silica): Pre-treat the silica gel by flushing the column with 1-2% triethylamine (TEA) in your starting mobile phase. Critical Step: You must flush the column with a neutral solvent volume before loading your sample to minimize ester hydrolysis (see Q2).

  • Method C (RP-HPLC): Utilize Reverse-Phase (RP) HPLC with a low-silanol activity C18 column for optimal recovery[2].

Q2: My LC-MS shows a significant M-14 peak (loss of methyl) or M-14+18 (carboxylic acid) after flash chromatography. What happened? Root Cause: The methyl ester at the 2-position of the pyridine ring is highly susceptible to basic hydrolysis[3]. The electron-withdrawing nature of the pyridine nitrogen makes the adjacent carbonyl carbon highly electrophilic. If you used TEA or ammonium hydroxide as a chromatography modifier in the presence of trace moisture, you inadvertently catalyzed the hydrolysis of the ester into 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid. Solution:

  • Strictly avoid prolonged exposure to basic modifiers.

  • When using RP-HPLC, use an acidic modifier like 0.1% Formic Acid (FA) instead of basic buffers[2]. The acidic environment protonates the pyridine ring (improving peak shape) while keeping the ester intact.

Q3: The compound degrades into a dark, insoluble tar when I concentrate my fractions. How do I prevent this? Root Cause: The ketone at the 5-position is adjacent to a methylene group on the cyclopentane ring. Under basic conditions (even trace TEA left over from chromatography) and elevated temperatures, the molecule undergoes enolization followed by rapid intermolecular aldol condensation. Solution:

  • Keep the water bath temperature on the rotary evaporator strictly below 35°C.

  • Co-evaporate with toluene to azeotropically remove trace water and volatile amines quickly, or bypass the rotary evaporator entirely by lyophilizing (freeze-drying) the fractions.

Section 2: Quantitative Data & Solvent System Comparison

Table 1: Comparison of Purification Modalities for Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Purification ModalityStationary PhaseRecommended Mobile PhaseModifierRecovery RateRisk Profile
Normal Phase (Modified) Silica Gel (60 Å)Hexanes / EtOAc (Gradient)1% TEA (Pre-flush only)70 - 80%Moderate (Ester hydrolysis if TEA is not flushed)
Normal Phase (Neutral) Neutral AluminaDCM / MeOH (99:1 to 95:5)None80 - 85%Low (Best for maintaining ester integrity)
Reverse Phase HPLC C18 (Low Silanol)Water / Acetonitrile0.1% Formic Acid> 95%Very Low (Ideal for analytical/prep < 500mg)
Recrystallization N/AMTBE or EtOAc / HexanesNone60 - 75%Low (Requires >85% initial crude purity)
Section 3: Standard Operating Procedure (SOP) - Reverse-Phase Preparative HPLC

For the highest purity and to avoid the structural pitfalls of normal-phase silica, RP-HPLC is the self-validating gold standard for this molecule[2].

Step 1: Sample Preparation (Self-Validating Check)

  • Dissolve the crude mixture in a minimum volume of Acetonitrile (MeCN) or DMSO. Do not use methanol, as transesterification to the methyl ester is already complete, but trace acidic/basic impurities in MeOH can degrade the ketone.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: Column & System Equilibration

  • Equip the prep-HPLC with a low-silanol C18 column (e.g., 5 µm, 150 x 21.2 mm).

  • Prepare Mobile Phase A: Milli-Q Water with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Equilibrate the column at 10% B for 5 column volumes to ensure complete protonation of the stationary phase.

Step 3: Gradient Elution

  • Inject the sample (maximum loading ~50-100 mg per run for a 21.2 mm column).

  • Run a linear gradient from 10% B to 60% B over 20 minutes.

  • Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine ring).

Step 4: Fraction Recovery & Preservation

  • Immediately pool fractions containing the target mass (m/z = 192.06 for [M+H]+).

  • Critical: Lyophilize (freeze-dry) the fractions rather than using a rotary evaporator. Lyophilization removes the water, MeCN, and Formic Acid without adding thermal stress, completely preventing the aldol condensation of the 5-oxo group.

Section 4: Purification Decision Workflow

PurificationWorkflow Crude Crude Mixture Methyl 5-oxo-5H,6H,7H- cyclopenta[b]pyridine-2-carboxylate PurityCheck Initial Purity by LC-MS? Crude->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity Yes LowPurity < 85% Purity PurityCheck->LowPurity No Cryst Recrystallization (MTBE or EtOAc/Hexanes) Yields high-purity crystals HighPurity->Cryst ScaleCheck Scale of Purification? LowPurity->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 500 mg ScaleCheck->LargeScale RPHPLC Prep RP-HPLC (C18, 0.1% FA) Prevents ester hydrolysis SmallScale->RPHPLC Alumina Neutral Alumina Column (DCM/MeOH) Avoids silica streaking LargeScale->Alumina Warning Warning: Avoid Basic Modifiers (e.g., TEA, NH4OH) Triggers C2-ester hydrolysis RPHPLC->Warning Alumina->Warning

Decision matrix for isolating methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

References
  • SIELC Technologies. Separation of 6,7-Dihydro-5H-cyclopenta(b)pyridine on Newcrom R1 HPLC column.
  • ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.
  • Semantic Scholar. A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent.

Sources

common side reactions in the synthesis of cyclopenta[b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cyclopenta[b]pyridine Synthesis Support Center . This guide is designed for researchers and drug development professionals dealing with the complex mechanistic challenges of synthesizing cyclopenta[b]pyridine scaffolds. Because this bicyclic system is highly prone to regioisomerization, over-oxidation, and competitive side reactions, this center provides causality-driven troubleshooting, validated protocols, and structural data to ensure experimental success.

Section 1: Transition-Metal Catalyzed Oxidative Annulation

Q: I am using the Cu-catalyzed oxidative annulation of cyclopentanone with propargylamine, but my yields are low due to a major side product. LC-MS suggests it is a propargylamine dimer. How do I suppress this?

A: You are observing the oxidative homocoupling of propargylamine (a Glaser-type coupling), which is highly competitive in the presence of Cu(II) salts and oxygen[1].

Causality & Solution: High concentrations of Cu(II) exacerbate this side reaction. Furthermore, the choice of solvent dictates the coordination environment of the copper species. Studies have shown that highly polar aprotic solvents or excessive catalyst loading drive the homocoupling pathway[1]. Switching to isopropanol (i-PrOH) significantly suppresses both homocoupling and ketone self-condensation[1]. You must limit the catalyst loading to exactly 5.0 mol % CuCl₂ and maintain an open-air environment rather than using pressurized pure O₂, which artificially accelerates the homocoupling[1].

Table 1: Effect of Reaction Conditions on Cu-Catalyzed Annulation

Solvent Catalyst Loading Atmosphere Target Cyclopenta[b]pyridine Yield Major Observed Side Reaction
DMF 10.0 mol % CuCl₂ O₂ (Balloon) < 20% Propargylamine homocoupling
Toluene 5.0 mol % CuCl₂ Air 45% Ketone self-condensation
i-PrOH 5.0 mol % CuCl₂ Air 75% None (Optimal Conditions)

(Data extrapolated from optimization studies of Cu-catalyzed pyridine synthesis[1])

G Start Cyclopentanone + Propargylamine CuCat Cu(II) Catalyst (e.g., CuCl2) Start->CuCat Side2 Ketone Self-Condensation Start->Side2 High Temp / Base Catalyzed Imine Imine Intermediate CuCat->Imine Condensation Side1 Propargylamine Homocoupling CuCat->Side1 Excess Cu(II) / Polar Aprotic Solvent Target Cyclopenta[b]pyridine (Desired) Imine->Target Oxidative Annulation (Optimal i-PrOH)

Mechanistic divergence in Cu-catalyzed synthesis of cyclopenta[b]pyridines.

Protocol 1: Optimized Cu-Catalyzed Oxidative Annulation

Self-Validating System: The disappearance of the highly polar homocoupled dimer spot on TLC validates the chemoselectivity of the i-PrOH/CuCl₂ system.

  • Preparation: In a round-bottom flask, dissolve cyclopentanone (1.0 equiv) and propargylamine (1.2 equiv) in anhydrous isopropanol (0.2 M concentration).

  • Catalyst Addition: Add exactly 5.0 mol % of anhydrous CuCl₂. Do not add external oxidants (e.g., K₃[Fe(CN)₆] or peroxides), as these trigger decomposition[1].

  • Reaction: Equip the flask with a reflux condenser open to the ambient air. Stir the mixture under reflux (approx. 82 °C) for 12 hours[1].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Section 2: Regioisomer Control in Condensation Reactions

Q: When utilizing substituted pyridine precursors in Dieckmann condensations to form cyclopenta[b]pyridin-2,5-diones, I obtain an inseparable mixture of regioisomers. How can I control regioselectivity?

A: Regioselectivity is a notorious issue when the symmetry of the intermediate is broken. For instance, in the synthesis of cyclopenta[b]pyridin-2,5-dione via Dieckmann condensation of methyl 2-bromo-6-methoxynicotinate derivatives, using standard alkoxide bases yields a mixture of 2- and 6-monosubstituted regioisomers[2].

Causality & Solution: Small alkoxide bases (like NaOMe or KOMe) are not sterically hindered enough to differentiate the electrophilic sites on the diester intermediate, leading to mixed enolate formation[2]. These regioisomers are often chromatographically inseparable, ruining the yield of the target [b]-fused isomer[2]. To resolve this, you must shift to a highly sterically demanding base. Using 2 equivalents of lithium tetramethylpiperidide (LTMP) selectively directs the deprotonation to the least hindered alpha-carbon, allowing for the exclusive formation and isolation of the desired regioisomer[2].

Table 2: Base Effects on Regioisomer Ratios in Dieckmann Condensation

Base Used Equivalents Regioisomer Ratio (2- vs 6-substituted) Chromatographic Separation
Potassium methoxide (KOMe) 1.0 1:1[2] Inseparable
Sodium methoxide (NaOMe) 1.0 7:3[2] Inseparable

| Lithium tetramethylpiperidide (LTMP) | 2.0 | Exclusive single isomer [2] | Not required (Clean) |

G Issue Regioisomer Mixture (e.g., 7:3 ratio) CheckBase Evaluate Base Sterics (NaOMe vs LTMP) Issue->CheckBase LTMP Use Bulky Base (2 equiv LTMP) CheckBase->LTMP Shift Regioselectivity NaOMe Small Base (NaOMe/KOMe) CheckBase->NaOMe Leads to 1:1 or 7:3 mix Success Single Regioisomer Isolated LTMP->Success Chrom Chromatographic Separation Fails NaOMe->Chrom

Workflow for mitigating regioisomer formation in cyclopenta[b]pyridine synthesis.

Section 3: Multicomponent Reactions (MCRs) & Three-Component Ring Transformations (TCRT)

Q: During the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles using cyclopentanone and propanedinitrile, I am observing significant ketone self-condensation and incomplete cyclization. How can I drive the reaction to completion?

A: The synthesis of these derivatives typically proceeds via a Knoevenagel condensation followed by a Michael addition[3]. Ketone self-condensation is a classic side reaction when the base concentration is too high or the electrophile is insufficiently reactive.

Causality & Solution: The reaction requires a precise balance of base. Using a sodium alkoxide (e.g., NaOEt or NaOMe) acts as both reagent and catalyst[3]. If you use a stronger base or elevate temperatures prematurely, cyclopentanone undergoes aldol self-condensation. To prevent the accumulation of uncyclized Michael adducts, ensure the reaction is refluxed strictly at 80 °C for 1 hour in anhydrous alcohol[4]. The nucleophilic attack of the alkoxide anion is critical for the final cyclization step; trace water will quench the alkoxide, leaving the acyclic adduct[3].

Protocol 2: Optimized Cyclocondensation for CAPD Derivatives

Self-Validating System: If the intermediate has successfully cyclized, the IR spectrum of the crude solid will exhibit a sharp C≡N absorption band at 2204 cm⁻¹; the absence or broadening of this band indicates incomplete cyclization[3].

  • Preparation: Combine 2,5-diarylidenecyclopentanone (1.0 equiv) and propanedinitrile (1.0 equiv) in a dry reaction vessel[4].

  • Catalyst Addition: Add a freshly prepared anhydrous sodium alkoxide solution (sodium ethoxide or methoxide, 1.2 equiv)[3].

  • Solvent & Heating: Add anhydrous ethanol or methanol as the solvent. Reflux the mixture strictly at 80 °C for 1 hour with continuous stirring[4].

  • Quenching & Isolation: Cool the reaction to room temperature. Dilute the mixture with 150 mL of distilled water to precipitate the solid product[4]. Collect the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative by vacuum filtration and recrystallize.

Q: In the TCRT of dinitropyridones with cyclopentanone and ammonia, my yield of cyclopenta[b]pyridine is abysmal compared to the cyclohexa[b]pyridine analogues. Why?

A: Five-membered cyclic ketones (cyclopentanones) are inherently less reactive in TCRT than their six-membered counterparts due to ring strain in the transition state[5]. The intermediate formed from cyclopentanone during the initial C-attack is highly strained, making the subsequent loss of the nitro group and aromatization difficult[5]. To overcome this activation barrier without inducing severe side reactions (like thermal polymerization of the ketone), standard conductive heating is insufficient. Transitioning the reaction to microwave heating drastically reduces the reaction time and suppresses thermal decomposition, significantly improving the yield of the nitrated cyclopenta[b]pyridine[6].

Sources

Cyclopenta[b]pyridine Synthesis Optimization: Technical Support Center & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cyclopenta[b]pyridine derivatives. The cyclopenta[b]pyridine core is a privileged scaffold found in numerous bioactive compounds, ranging from the antibiotic cefpirome to modern migraine therapeutics like Ubrogepant and Atogepant.

This guide is designed for researchers and drug development professionals. It bypasses basic introductory chemistry to directly address the mechanistic causality behind reaction failures, yield optimization, and the implementation of self-validating experimental protocols.

Mechanistic Workflows

Understanding the logical flow of your chosen synthetic route is the first step in troubleshooting. Below are the two most common advanced pathways for constructing the cyclopenta[b]pyridine architecture.

Workflow Start Starting Materials: 2,5-Diarylidenecyclopentanone + Propanedinitrile Base Catalyst/Reagent: Sodium Alkoxide (NaOEt/NaOMe) in corresponding alcohol Start->Base Mixing Michael Michael Addition: Formation of α,β-unsaturated cycloketone adduct Base->Michael Reflux (80°C, 1h) Nucleophilic Nucleophilic Attack: Alkoxide-driven cyclization Michael->Nucleophilic Intramolecular rearrangement Product Target Compound: 6,7-dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile Nucleophilic->Product Aromatization/Elimination

Workflow for cyclocondensation synthesis of cyclopenta[b]pyridine derivatives.

Pathway Enyne 1,3-Enyne-Tethered Malononitrile Coord Pd(0) η2-Coordination to Alkene Enyne->Coord Pd2(dba)3 / Ligand Vinylogous Intramolecular Vinylogous Addition Coord->Vinylogous Back-donation Suzuki Suzuki Coupling & 6π-Aza-Electrocyclization Vinylogous->Suzuki Boronic Acid Cyclopenta Cyclopenta[b]pyridine Architecture Suzuki->Cyclopenta Oxidative Aromatization

Pd(0) π-Lewis base-initiated cascade pathway for cyclopenta[b]pyridine.

Quantitative Data & Reaction Parameters

To facilitate rapid parameter screening, the following table summarizes the optimized conditions, expected yields, and primary challenges for the most robust synthetic routes.

Table 1: Optimization of Reaction Conditions for Cyclopenta[b]pyridine Synthesis

Synthetic RouteKey Reagents / Catalytic SystemOptimal Temp & TimeTypical YieldPrimary Challenge
Cyclocondensation NaOEt/EtOH or NaOMe/MeOH80 °C, 1 h75–82%Transesterification side-reactions
Pd(0) Cascade Pd2(dba)3 (5 mol%), Ligand (12 mol%), Boronic Acid60 °C, VariesModerateIntermediate stalling due to moisture
Mn-Oxidation Mn(OTf)2 (0.125 mmol), t-BuOOH (aq)25 °C, 72 h~88%Over-oxidation / Ring cleavage
Multicomponent Meldrum's acid, primary amines, H₂OAmbient, VariesHighPoor solubility in aqueous suspension

Frequently Asked Questions (FAQs): Troubleshooting Guide

Q: How can I suppress the formation of side products during the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile? A: The cyclocondensation mechanism relies on the precise alignment of the base and the solvent. You must strictly match the sodium alkoxide base with its conjugate alcohol solvent (e.g., sodium ethoxide in ethanol, or sodium methoxide in methanol). Using mismatched pairs (e.g., NaOEt in MeOH) inevitably leads to transesterification-like side reactions and mixed ether products. Refluxing strictly at 80 °C for 1 hour ensures kinetic control over the Michael addition and subsequent nucleophilic attack 1.

Q: When utilizing the Pd(0) π-Lewis base-initiated cascade reaction for enyne-tethered malononitriles, why does my reaction stall at the azapalladacyclic intermediate? A: Stalling at the intermediate phase indicates a failure in the back-donation step required for intramolecular vinylogous addition. The η2 -coordination of Pd(0) to the alkene is highly sensitive. Ensure your catalytic system uses Pd2(dba)3 (5 mol %) with an optimized ligand (12 mol %) at exactly 60 °C in a rigorously dry solvent under Argon. Moisture competitively binds the Pd center, quenching the cascade before the 6π-aza-electrocyclization and oxidative aromatization can occur 2.

Q: I am trying to oxidize 2,3-cyclopentenopyridine to the corresponding 5-one analogue. Standard oxidants cleave the ring. What is the recommended approach? A: To achieve high chemoselectivity without ring cleavage, abandon harsh oxidants and employ a Manganese-catalyzed system. A proven methodology utilizes Manganese(II) trifluoromethanesulfonate [Mn(OTf)2] as the catalyst with aqueous tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This system specifically targets the CH2 adjacent to the pyridine ring via a reactive Mn-oxo species, operating efficiently at 25 °C over 72 hours 3.

Q: Is there a "green" alternative for synthesizing highly substituted cyclopenta[b]pyridines? A: Yes. Multicomponent reactions (MCRs) utilizing vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines can be performed in water at ambient temperature. The causality of success here lies in the hydrophobic effect driving the organic reactants together in the aqueous suspension, accelerating the cyclization without the need for toxic organic solvents 4.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives via Cyclocondensation

Reference: ACS Omega 20221

  • Preparation: In a flame-dried round-bottom flask, combine 0.02 mol of the 2,5-diarylidenecyclopentanone derivative and 0.02 mol (1.32 g) of propanedinitrile.

  • Base Addition: Add 0.02 mol of sodium alkoxide (e.g., 1.36 g of sodium ethoxide if using ethanol, or 1.08 g of sodium methoxide if using methanol).

    • Causality: The alkoxide acts simultaneously as a nucleophile initiator and a base to drive the Michael addition.

  • Reaction: Suspend the mixture in the corresponding alcohol solvent. Reflux the mixture at 80 °C for exactly 1 hour.

    • Validation Check: The solution will undergo a distinct, rapid color change (typically to a deep yellow/orange) as the α,β-unsaturated cycloketone adduct forms and subsequently cyclizes. If no color change occurs within 15 minutes, check the integrity of your alkoxide base.

  • Workup: Cool the mixture to room temperature, pour into ice water, and neutralize if necessary. Filter the resulting precipitate.

  • Purification: Recrystallize from an appropriate solvent to yield the pure CAPD derivative. Verify the presence of the C≡N group via an IR absorption band at ~2204 cm⁻¹.

Protocol B: Manganese-Catalyzed Oxidation to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Reference: RSC Advances 20153

  • Setup: Charge a 500 mL round-bottom flask with 25 mmol of 2,3-cyclopentenopyridine.

  • Catalyst & Oxidant Loading: Add 0.125 mmol of Mn(OTf)2 and 125 mL of H₂O. Slowly add 125 mmol of t-BuOOH (65% in H₂O).

    • Causality: Mn(OTf)2 coordinates with t-BuOOH to form a highly reactive Mn-oxo species that selectively abstracts a hydrogen atom from the benzylic-like position without disrupting the delicate pyridine π-system.

  • Reaction: Stir the mixture strictly at 25 °C for 72 hours.

    • Validation Check: Monitor by TLC (Ethyl acetate/Petroleum ether = 1:3). The reaction is self-validating when the starting material spot completely disappears. Do not quench early, as the oxidation is kinetically slow at room temperature.

  • Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 × 100 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.ACS Omega.
  • Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.RSC Advances.
  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid.

Sources

Technical Support Center: Troubleshooting & Handling Guide for Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It bypasses generic advice to directly address the mechanistic causality behind the stability issues inherent to this specific bicyclic scaffold.

Molecular Profile & Core Vulnerabilities

To troubleshoot effectively, we must first understand the structural electronics of the molecule. The compound features a cyclopentanone ring fused to the b-face of a pyridine ring, with a methyl ester at the C2 position.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate
CAS Number 1256833-90-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Key Reactive Sites C2-Ester, C5-Ketone, C6-Alpha Protons, C7-Benzylic Position
Mechanistic Causality of Instability

This molecule is a "triple threat" in terms of chemical reactivity, making it highly sensitive to its environment:

  • The Picolinate Trap (Ester Hydrolysis & Decarboxylation): The ester at the C2 position is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen, making it susceptible to rapid hydrolysis even under mild conditions[1]. Upon hydrolysis to the free picolinic acid, the molecule becomes highly susceptible to thermal decarboxylation via the zwitterionic Hammick mechanism[2].

  • The Indanone-like Core (C7 Autooxidation): The C7 position is benzylic (adjacent to the pyridine ring). Similar to indane and 1-indanone systems, this position is prone to aerobic autooxidation, forming hydroperoxide intermediates that degrade into 5,7-dioxo derivatives[3]. The oxidative metabolism of the benzylic C-H bond in similar cyclopenta[b]pyridine rings has been documented as a major stability liability in drug development[4].

  • C6 Enolization: The C6 protons are sandwiched between the C5 ketone and the C7 benzylic position. Under basic conditions, rapid enolization occurs, which can lead to unwanted aldol self-condensation and the formation of polymeric tars.

Troubleshooting & FAQs

Q1: I am observing an unexplained loss of compound mass (Δ -58 Da) during basic workup or when heating the reaction. What is happening? A: Your compound is undergoing ester hydrolysis followed by Hammick decarboxylation[2]. The basic workup cleaves the methyl ester to form the picolinic acid intermediate. If the solution is heated, the proximity of the pyridine nitrogen stabilizes a transient ylide, driving the loss of CO2 (44 Da) and the methyl group (14 Da), resulting in the formation of 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine. Solution: Keep workup temperatures strictly below 20°C and maintain a pH of 5–7.

Q2: My reaction mixture turns dark and yields high-molecular-weight impurities when I use bases like TEA or DIPEA. How do I prevent this? A: You are triggering base-mediated enolization at the C6 position. The resulting enolate is highly nucleophilic and will attack the C5 ketone of unreacted molecules, leading to aldol condensation and oligomerization. Solution: Avoid amine bases if possible. If a base is required for your cross-coupling or substitution reaction, use sterically hindered, non-nucleophilic inorganic bases (e.g., K2CO3) and run the reaction at high dilution to kinetically disfavor bimolecular self-condensation.

Q3: I see a +14 Da or +16 Da impurity after prolonged storage of the compound in solution. Is the compound degrading? A: Yes. The +16 Da mass indicates the insertion of an oxygen atom at the C7 benzylic position via aerobic autooxidation[3]. Over time, this hydroperoxide intermediate can decompose into a ketone (+14 Da relative to the starting material, forming a 5,7-dione). Solution: Never store this compound in solution. Store it as a neat solid under an inert argon atmosphere.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning each critical step includes an analytical check to confirm the structural integrity of the molecule.

Protocol A: Chemoselective Saponification (Avoiding Decarboxylation)

Objective: Hydrolyze the methyl ester to the carboxylic acid without triggering Hammick decarboxylation.

  • Preparation: Dissolve the ester in a 3:1 mixture of THF and H2O.

  • Thermal Control (Critical): Submerge the flask in an ice bath. Validation: Use an internal temperature probe to confirm the solution is ≤2°C before proceeding.

  • Hydrolysis: Add 1.05 equivalents of LiOH·H2O dropwise over 10 minutes.

  • Monitoring: Validation: Run an LCMS aliquot every 30 minutes. The reaction is complete when the m/z 192 [M+H]+ peak disappears and m/z 178 [M+H]+ appears. If a peak at m/z 134 appears, decarboxylation has begun—quench immediately.

  • Quenching: Add cold 1M HCl dropwise until the pH reaches exactly 4.5. Validation: Use a calibrated pH meter. Going below pH 3 will protonate the pyridine ring and increase water solubility, ruining your extraction yield.

  • Isolation: Extract with cold EtOAc, dry over Na2SO4, and concentrate under reduced pressure at a bath temperature strictly <30°C.

Protocol B: Inert Storage & Handling

Objective: Prevent C7 autooxidation and ambient degradation.

  • Drying: Ensure the isolated solid is completely dry. Validation: Perform a Karl Fischer titration to confirm moisture content is <50 ppm.

  • Vial Selection: Transfer the solid to an amber, silanized glass vial. Validation: Visual inspection confirms no light penetration; silanization prevents basic glass-surface interactions that could trigger C6 enolization.

  • Purging: Insert an argon line and purge the vial for 2 minutes. Validation: A positive pressure argon balloon ensures complete displacement of oxygen.

  • Storage: Seal with a PTFE-lined cap and store at -20°C. Validation: Perform a monthly LCMS QC check to ensure the +16 Da (M+16) oxidation impurity remains <1%.

Visualizations

Degradation Core Methyl 5-oxo-6,7-dihydro-5H- cyclopenta[b]pyridine-2-carboxylate Hydrolysis Base/Acid Hydrolysis (Ester Cleavage) Core->Hydrolysis Enolization Base-Mediated Enolization (C6 Position) Core->Enolization Oxidation Aerobic Autooxidation (C7 Benzylic Position) Core->Oxidation O2, Light PicolinicAcid Picolinic Acid Intermediate Hydrolysis->PicolinicAcid Decarboxylation Hammick Decarboxylation (Thermal, -CO2) PicolinicAcid->Decarboxylation Heat Degradant1 5-oxo-6,7-dihydro-5H- cyclopenta[b]pyridine Decarboxylation->Degradant1 Aldol Aldol Condensation Enolization->Aldol Degradant2 Dimeric/Polymeric Tars Aldol->Degradant2 Hydroperoxide C7-Hydroperoxide Oxidation->Hydroperoxide Degradant3 5,7-Dioxo Derivative Hydroperoxide->Degradant3

Degradation pathways of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate.

Workflow Start Compound Retrieval (From -20°C Storage) Thaw Equilibrate to RT under Argon/N2 Start->Thaw Reaction Reaction Setup (Avoid strong bases/heat) Thaw->Reaction Workup Quench & Workup (Maintain pH 5-7, T < 20°C) Reaction->Workup Purification Purification (Silica gel, avoid basic alumina) Workup->Purification Storage Store Purified Product (Argon, -20°C, Dark) Purification->Storage

Self-validating workflow for the safe handling and isolation of the compound.

References

  • Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors (Details oxidative metabolism of benzylic C-H bonds in cyclopenta[b]pyridine rings). Journal of Medicinal Chemistry - ACS Publications. 4[4]

  • Picolinic acid (Details the Hammick reaction and picolinic acid decarboxylation mechanisms). Grokipedia. 2[2]

  • Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon (Details autooxidation mechanisms of indane/indanone-like benzylic positions). MDPI. 3[3]

  • Improved Understanding of Fenton-like Reactions for the In Situ Remediation of Contaminated Groundwater (Citing Torrents, A.; Stone, A.T. on the catalysis of picolinate ester hydrolysis). DTIC. 1[1]

Sources

Technical Support Center: Troubleshooting Multicomponent Reactions for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multicomponent reactions (MCRs) to construct pyridine scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. This resource is built on a foundation of established chemical principles and field-proven insights to ensure your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered across various pyridine MCRs.

Q1: What are the most frequent causes of low to no yield in my multicomponent pyridine synthesis?

Low yields are a common frustration in MCRs, but they are typically traceable to a few key areas.[1] The most prevalent issues include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can drastically impede product formation. Many classical pyridine syntheses require heat, but excessive temperatures can lead to polymerization or degradation.[2]

  • Purity of Reactants: MCRs are highly sensitive to impurities in starting materials. Contaminants can initiate side reactions or inhibit catalyst activity, directly reducing the yield of your target molecule.[1]

  • Inefficient Purification: Apparent low yields are often the result of product loss during workup and purification. Pyridine derivatives can be challenging; they may decompose on silica gel, co-elute with impurities, or be lost during extractions.[1][3]

  • Reaction Reversibility or Competing Pathways: The formation of stable, undesired intermediates or the existence of alternative reaction pathways can compete with the desired product formation, consuming starting materials without generating the target pyridine.[1][3]

Q2: How significantly can solvent choice affect my reaction outcome?

The choice of solvent is critical and can dramatically alter reaction rates, yields, and even the mechanistic pathway.[4] For example, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base catalyst like piperidine performs better in ethanol. However, an ionic base such as tetrabutylammonium hydroxide (TBAH) in acetonitrile can provide similar yields in a much shorter time.[4][5] This is particularly true when using sterically hindered aldehydes, where a switch from ethanol to acetonitrile can be the key to achieving a successful reaction.[4][5] The solvent influences reactant solubility and the stability of intermediates, making it a powerful tool for optimization.[6]

Q3: My catalyst appears to be inactive. What are the likely causes?

Catalyst inactivity or deactivation is a significant issue, particularly when using transition metal catalysts in reactions involving pyridine-containing substrates. The core problem is often catalyst poisoning .[7][8] The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center (e.g., Palladium, Platinum), blocking active sites and preventing the catalyst from participating in the reaction cycle.[7][9] This is especially problematic in cross-coupling and hydrogenation reactions.[7]

Beyond poisoning, consider the catalyst's basicity and its compatibility with the chosen solvent and substrates, as these factors are pivotal for success.[10]

Q4: I'm struggling to purify my final pyridine product. What are some effective strategies?

The basicity of the pyridine ring often complicates purification. Tailing on silica gel chromatography is a common symptom. Here are several effective strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridines from non-basic impurities. By washing the organic layer with a dilute acid (e.g., 1M HCl), the pyridine is protonated and extracted into the aqueous phase. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Chromatography with Additives: To mitigate tailing on silica gel, add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is a common and effective choice.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[3]

  • Distillation: For volatile pyridine derivatives, distillation can be a viable purification method.[3]

Below is a general workflow for approaching low-yield issues.

G cluster_solutions Potential Solutions Start Low Yield / Impurities Identified CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions AnalyzeCrude Analyze Crude Mixture (LCMS, NMR) To Identify Byproducts Start->AnalyzeCrude PurifySM Re-purify Starting Materials CheckPurity->PurifySM Optimize Optimize Conditions (Solvent, Catalyst, Temp) CheckConditions->Optimize ModifyWorkup Modify Work-up & Purification (e.g., Acid-Base Extraction) AnalyzeCrude->ModifyWorkup ChangeRoute Modify Synthesis Route (e.g., Reagent Order) AnalyzeCrude->ChangeRoute Retry Implement Changes & Retry Synthesis Optimize->Retry PurifySM->Retry ModifyWorkup->Retry ChangeRoute->Retry

Caption: A general troubleshooting workflow for low-yield reactions.

Troubleshooting Guides for Specific Pyridine Syntheses
1. Hantzsch Pyridine Synthesis

A cornerstone for producing 1,4-dihydropyridines (DHPs) and their corresponding pyridines, the classical Hantzsch synthesis often suffers from long reaction times and harsh conditions.[10][11]

Issue: Low or No Formation of the 1,4-Dihydropyridine (DHP) Intermediate

  • Causality: The classical one-pot method, often involving reflux in ethanol, can be inefficient, leading to multiple competing reaction pathways and low yields of the desired DHP.[10][11] At least five different mechanistic pathways have been proposed, and suboptimal conditions can favor the formation of undesired side products.[3][10]

  • Troubleshooting & Optimization:

    • Catalysis: Introduce an acid catalyst like p-toluenesulfonic acid (PTSA) to accelerate the condensation steps.[12]

    • Alternative Energy Sources: Modern methods can dramatically improve yields and reduce reaction times.

      • Ultrasonic Irradiation: Using PTSA in an aqueous micellar solution under ultrasonic irradiation has been reported to boost yields to over 90%.[11][12]

      • Microwave-Assisted Synthesis: This technique can lead to excellent yields (82%-94%) and pure products in just 2-7 minutes.[10][13]

Issue: Poor Oxidation of the Dihydropyridine to the Final Pyridine

  • Causality: The final aromatization step is crucial. Classical oxidants like CrO₃, KMnO₄, and nitric acid are effective but harsh, often leading to side products and difficult workups.[10][11]

  • Troubleshooting & Optimization:

    • Milder Oxidants: Consider using milder and more efficient oxidizing agents like iodine or ferric chloride.[11][14]

    • One-Pot Aromatization: Incorporate the oxidant directly into the initial reaction mixture for a one-pot synthesis-aromatization protocol. This has been shown to be effective using reagents like ferric chloride in water.[10][11]

Hantzsch cluster_pathways Competing Pathways Reactants Aldehyde + 2x β-Ketoester + Ammonia Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Enamine Enamine Formation Reactants->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Target Pyridine Oxidation->Pyridine

Sources

Technical Support Center: Troubleshooting the Oxidation of 2,3-Cyclopentenopyridine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in late-stage functionalization. One of the most notoriously difficult transformations in heterocyclic chemistry is the direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you bypass common pitfalls, achieve high chemoselectivity, and maximize your yields.

Part 1: Quantitative Data & Method Comparison

Before diving into the protocols, it is crucial to understand why traditional oxidation methods fail for this specific scaffold. The electron-withdrawing nature of the pyridine ring severely deactivates the adjacent methylene (CH₂) group. The table below summarizes the quantitative advantages of the state-of-the-art Manganese-catalyzed system [1] compared to historical approaches.

Table 1: Comparison of Oxidation Methodologies for 2,3-Cyclopentenopyridines

ParameterTraditional (e.g., CrO₃ / KMnO₄)Electrophilic (e.g., mCPBA)Mn-Catalyzed System (Mn(OTf)₂)
Reagent Loading Stoichiometric (>2.0 equiv)Stoichiometric (1.1 - 2.0 equiv)Catalytic (0.5 mol%)
Primary Product Ring-cleaved carboxylic acids2,3-Cyclopentenopyridine N-oxidePyridin-5-one analogues
Chemoselectivity Very Poor (Over-oxidation)Poor (Favors N-oxidation)Excellent (Up to 88% yield)
Reaction Temp. Elevated (>60 °C)0 °C to 25 °C25 °C
Solvent System Harsh acids (H₂SO₄ / AcOH)Halogenated (CH₂Cl₂)Deionized Water (H₂O)
Part 2: Core Challenges & Mechanistic FAQs

Q: Why is the direct oxidation of the CH₂ group in 2,3-cyclopentenopyridines so difficult compared to standard benzylic oxidation? A: The fundamental challenge lies in the electronic deactivation of the carbocycle. The adjacent pyridine moiety exerts a strong inductive electron-withdrawing effect. This depletes electron density from the adjacent methylene group, significantly raising the activation energy required for both electrophilic attack and radical-based hydrogen abstraction. Consequently, traditional oxidants either fail to initiate the reaction or require forcing conditions that lead to complete substrate degradation.

Q: How do I prevent N-oxidation of the pyridine ring when trying to oxidize the cyclopentene ring? A: Chemoselectivity is the primary hurdle in this workflow. Reagents typically used for C-H oxidation (such as mCPBA or un-catalyzed H₂O₂) are highly prone to attacking the nucleophilic pyridine nitrogen, rapidly forming the unwanted 2,3-cyclopentenopyridine N-oxide[2]. To bypass this, you must rely on a directed radical mechanism rather than an electrophilic oxygen transfer. Utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) with aqueous tert-butyl hydroperoxide (t-BuOOH) selectively generates t-BuO• and t-BuOO• radicals. These radicals abstract the activated hydrogen at the benzylic-like position without interacting with the pyridine lone pair, completely suppressing N-oxide formation [1].

Mechanism Substrate 2,3-Cyclopentenopyridine MnCycle Mn(II)/Mn(III) Catalysis (t-BuOO• Generation) Substrate->MnCycle t-BuOOH NOxide N-Oxide (Suppressed) Substrate->NOxide Electrophilic Oxidation (Avoided) Radical Benzylic Radical MnCycle->Radical H-Abstraction Ketone Pyridin-5-one (Target) Radical->Ketone Oxygenation

Caption: Mechanistic pathway of Mn-catalyzed C-H oxidation vs. unselective N-oxidation.

Part 3: Validated Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.

Causality Note: The use of water as a solvent is not merely for "green chemistry" purposes; it enhances the hydrophobic effect, driving the organic substrate and the catalyst into close proximity, which drastically accelerates the reaction rate at room temperature [1].

Step-by-Step Methodology:

  • Substrate Preparation: Charge a round-bottom flask with the 2,3-cyclopentenopyridine analogue (0.5 mmol) and dissolve it in deionized water (2.0 mL).

  • Catalyst Addition: Add exactly 0.5 mol% of Mn(OTf)₂ (0.0025 mmol). Crucial: The triflate counterions make the Mn(II) center highly Lewis acidic, promoting efficient homolytic cleavage of the peroxide.

  • Oxidant Addition: Dropwise, add t-BuOOH (3.5 mmol, 7.0 equiv., 65-70% in H₂O) at 25 °C. Crucial: Dropwise addition prevents a sudden spike in radical concentration, which would lead to radical-radical recombination and premature termination.

  • Incubation: Stir the resulting mixture vigorously at 25 °C for 16 to 72 hours. Monitor the reaction progress via TLC.

  • Quenching (Self-Validation Step): Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL). Crucial: Na₂S₂O₃ destroys unreacted peroxides, preventing post-reaction oxidative degradation during the concentration phase.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via silica gel flash column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve in H2O Step2 2. Catalyst Addition Add 0.5 mol% Mn(OTf)2 Step1->Step2 Step3 3. Oxidant Addition Dropwise t-BuOOH Step2->Step3 Step4 4. Incubation Stir at 25°C for 16-72h Step3->Step4 Step5 5. Quenching Na2S2O3 / NaHCO3 Step4->Step5 Step6 6. Purification Extract & Chromatograph Step5->Step6

Caption: Experimental workflow for the Mn-catalyzed oxidation of 2,3-cyclopentenopyridine.

Part 4: Troubleshooting Guide

Q: I am observing low conversion rates (<30%) even after 48 hours. What is causing catalyst deactivation? A: Low conversion in the Mn(OTf)₂ / t-BuOOH system is almost always linked to trace metal contaminants or incorrect oxidant stoichiometry.

  • Oxidant Depletion: t-BuOOH slowly degrades in the presence of transition metals. If your substrate is highly deactivated, the oxidant may be consumed by background decomposition before the substrate is fully oxidized. Solution: Add the t-BuOOH in two separate aliquots (e.g., 3.5 equivalents at t=0, and 3.5 equivalents at t=24h).

  • Substrate Inhibition: If your specific analogue contains strongly chelating functional groups (e.g., adjacent free amines or hydroxyls), it may irreversibly bind the Mn(II) center, poisoning the catalyst. Solution: Temporarily protect these groups or slightly increase the catalyst loading from 0.5 mol% to 2.0 mol%.

Q: My reaction yields a mixture of the desired ketone and a carboxylic acid byproduct. How do I stop over-oxidation? A: Over-oxidation to the carboxylic acid implies ring-opening of the cyclopentenone intermediate. This is triggered by excessive heat or localized high concentrations of the oxidant. Ensure the reaction is strictly maintained at 25 °C. Do not heat the reaction to "force" completion, as the activation energy for Baeyer-Villiger-type ring cleavage is easily breached above 40 °C.

References
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. 1

  • Sigma-Aldrich Product Data. (n.d.). 2,3-Cyclopentenopyridine N-oxide (CAS: 90685-58-8). Sigma-Aldrich.2

Sources

scale-up synthesis considerations for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (also referred to as methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate).

As a Senior Application Scientist, I have designed this guide to bridge the gap between milligram-scale medicinal chemistry and kilogram-scale process manufacturing. This compound is a critical building block for synthesizing p300/CBP histone acetyltransferase (HAT) inhibitors[1] and non-glycosidic cardiotonic agents[2]. However, scaling its synthesis presents unique challenges, particularly regarding the chemoselective benzylic oxidation of the cyclopentane ring and the handling of zwitterionic pyridine-2-carboxylic acid intermediates[3][4].

Below, you will find the mechanistic rationale, self-validating protocols, quantitative data, and a troubleshooting FAQ designed to ensure your pilot-scale campaigns run safely and efficiently.

Part 1: Process Workflow & Mechanistic Strategy

The transition from discovery to process scale requires abandoning traditional oxidants like Selenium Dioxide (SeO₂). While SeO₂ is effective at the bench, it generates highly toxic organoselenium byproducts that are nearly impossible to purge to API-acceptable limits.

Instead, our validated scale-up route utilizes a Manganese-Catalyzed Radical-Relay Oxidation [5][6]. By employing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) and aqueous tert-butyl hydroperoxide (t-BuOOH), the reaction proceeds via a metal-oxo intermediate. This method is highly chemoselective for the benzylic CH₂ adjacent to the pyridine ring, operates safely at ambient temperatures, and eliminates heavy metal toxicity[5].

Workflow SM 6,7-dihydro-5H-cyclopenta[b]pyridine -2-carboxylic acid Ester Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine -2-carboxylate SM->Ester SOCl2, MeOH 0°C to Reflux, 4h OxProd Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine -2-carboxylate Ester->OxProd Mn(OTf)2, t-BuOOH H2O, 25°C, 72h Purified Purified Target Compound (>98% HPLC Purity) OxProd->Purified EtOAc Ext., Peroxide Quench EtOH/Heptane Cryst.

Scale-up synthetic workflow for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

Part 2: Quantitative Data & Condition Optimization

To justify the shift in synthetic strategy, the following table summarizes the quantitative data comparing various oxidation conditions for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Oxidation MethodReagentsTemp (°C)Time (h)Yield (%)Scale-Up SuitabilityPrimary Limitation
Traditional SeO₂, Dioxane1002465LowToxic heavy metal waste; high exotherm
Permanganate KMnO₄, H₂O801245LowPoor chemoselectivity; over-oxidation to dione
Manganese-Catalyzed Mn(OTf)₂, t-BuOOH257286High Extended reaction time[5][6]

Part 3: Self-Validating Experimental Protocols

Protocol A: Scale-Up Esterification

Objective: Synthesis of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate.

Causality Note: Pyridine-2-carboxylic acids exist as zwitterions, which severely limits their solubility and reactivity in standard Fischer esterification conditions. Using Thionyl Chloride (SOCl₂) generates the acyl chloride in situ while releasing HCl. The HCl protonates the pyridine nitrogen, disrupting the zwitterionic lattice and driving the reaction forward[3].

  • Setup: Charge a jacketed glass reactor with 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid (1.0 eq) and anhydrous Methanol (10 volumes). Start overhead agitation.

  • Cooling: Chill the reactor contents to 0–5 °C.

  • Addition: Slowly add SOCl₂ (1.5 eq) dropwise via an addition funnel over 2 hours. Self-Validation: Monitor the internal temperature probe; do not allow the temperature to exceed 10 °C to prevent violent off-gassing of SO₂.

  • Reaction: Once addition is complete, ramp the jacket temperature to achieve a gentle reflux (approx. 65 °C) for 4 hours.

  • Validation: Sample the mixture and analyze via HPLC. The protocol is self-validating when the starting material peak is <1% AUC.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃ to pH 8, and extract with Dichloromethane (3 x 5 volumes). Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

Protocol B: Manganese-Catalyzed Benzylic Oxidation

Objective: Synthesis of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

  • Setup: Charge a reactor with the intermediate ester from Protocol A (1.0 eq), Mn(OTf)₂ (0.05 eq), and deionized water (15 volumes)[5].

  • Oxidation: Maintain the internal temperature at exactly 25 °C. Slowly dose in 70% aqueous t-BuOOH (3.0 eq) over 4 hours using a metering pump.

  • Reaction: Stir at 25 °C for 72 hours. Self-Validation: Perform daily HPLC checks. The reaction is deemed complete when the intermediate ester is <2% AUC.

  • Quench (Critical Safety Step): Cool to 10 °C. Slowly add a 20% aqueous solution of Sodium Sulfite (Na₂SO₃) until peroxide testing is negative. Self-Validation: Dip KI-starch indicator paper into the aqueous layer. The paper MUST remain white. If it turns blue/black, unreacted peroxides remain; add more Na₂SO₃.

  • Purification: Extract the product with Ethyl Acetate (3 x 5 volumes). Perform a solvent swap to Ethanol under reduced pressure. Induce crystallization by slowly adding Heptane (anti-solvent) at 0 °C[7]. Filter and dry the solid.

Part 4: Troubleshooting Guides & FAQs

Q1: We are detecting significant amounts of the 2,5-dione byproduct (cyclopenta[b]pyridin-2,5-dione). What is causing this over-oxidation? A: Over-oxidation to the dione[2] is almost exclusively a function of poor thermal control during the t-BuOOH addition. The radical-relay mechanism is highly sensitive to temperature spikes. If the internal temperature exceeds 30 °C, the activation energy barrier for secondary oxidation is breached. Ensure your chiller capacity is sufficient and strictly control the dosing rate of the peroxide.

Troubleshooting Issue Exotherm Detected During t-BuOOH Addition Check1 Is Internal Temp > 30°C? Issue->Check1 TempHigh Yes: Risk of Over-oxidation (Dione Formation) Check1->TempHigh Yes TempLow No: Normal Kinetics Check1->TempLow No Action1 Pause Addition & Maximize Jacket Cooling TempHigh->Action1 Action2 Maintain Addition Rate Monitor via PAT TempLow->Action2

Logical troubleshooting tree for managing exotherms during the benzylic oxidation step.

Q2: The oxidation reaction stalls at ~60% conversion after 48 hours. Should we add more Mn(OTf)₂? A: Do not add more catalyst. Stalling in this specific reaction is usually caused by the depletion of the t-BuOOH radical initiator due to disproportionation, not catalyst deactivation. Re-verify the peroxide concentration in the reactor using KI-starch titration. If depleted, dose an additional 0.5 eq of t-BuOOH slowly at 25 °C.

Q3: How do we avoid column chromatography during the purification of the final 5-oxo product? A: At scale, chromatography is economically unviable and environmentally taxing. The target compound, methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, has a rigid, planar structure that crystallizes well. By extracting the aqueous reaction mixture with ethyl acetate, quenching the peroxide, and performing a solvent swap to ethanol, you create an ideal environment for crystallization. The controlled addition of heptane as an anti-solvent will precipitate the product at >98% purity, bypassing the need for silica gel[7].

Sources

Validation & Comparative

A Comparative Guide to the Analytical Methods for Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]pyridine skeleton. This structure, which incorporates a pyridine ring, a cyclic ketone, and a methyl ester, presents a unique analytical challenge. Such molecules are of significant interest to researchers in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of novel bioactive compounds and functional materials.[1] The effective characterization and quality control of this compound are paramount, necessitating a suite of robust analytical methods to determine its identity, purity, and concentration.

This guide provides a comprehensive comparison of the primary analytical techniques suited for the analysis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate. As this is a specialized chemical entity, this document builds upon foundational analytical principles and data from analogous structures, such as other pyridine carboxylates and cyclic ketones, to provide a predictive and logical framework for method development and validation.[2] We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific needs, adhering to the principles outlined in ICH Q2(R1) for analytical procedure validation.[3][4][5]

Core Analytical Techniques: A Comparative Overview

The selection of an analytical method is contingent on the specific goal, whether it be structural elucidation, routine purity assessment, or precise quantification. The primary techniques for a molecule like methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparative Summary of Key Analytical Techniques

Technique Primary Application Sensitivity Selectivity Throughput Key Strengths for this Analyte Key Limitations for this Analyte
HPLC-UV Purity determination, QuantificationModerate (ng-µg)GoodHighRobust for routine QC; leverages the pyridine chromophore for detection.Provides limited structural information; co-elution can be an issue.
LC-MS Identification, Impurity profilingHigh (pg-ng)ExcellentHighConfirms molecular weight via the protonated molecule [M+H]⁺; ideal for trace impurity analysis.[6]Ionization efficiency can vary; requires more complex instrumentation.
GC-MS Purity of volatile impuritiesHigh (pg-ng)ExcellentMediumExcellent for separating volatile and semi-volatile compounds; provides fragmentation patterns for identification.[7]Potential for thermal degradation; may require derivatization.[6]
NMR (¹H, ¹³C) Structural ElucidationLow (mg)ExcellentLowGold standard for unambiguous structure confirmation; provides detailed connectivity information.[8]Low sensitivity; not suitable for trace analysis; requires larger sample amounts.
Workflow for Analytical Characterization

A logical workflow ensures comprehensive analysis, from initial identification to final quantification.

Analytical_Workflow Figure 1: Recommended Analytical Workflow cluster_0 Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC_UV HPLC-UV (Primary Purity Assay) HRMS High-Resolution MS (via LC-MS) LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Investigate Unknowns GC_MS GC-MS (Volatile Impurities) HPLC_UV->GC_MS Assess Residual Solvents Quant_HPLC Quantitative HPLC-UV (with Certified Standard) HPLC_UV->Quant_HPLC Develop Assay Sample Test Sample of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate Sample->NMR Unambiguous ID Sample->HRMS Elemental Formula Sample->HPLC_UV Purity Check

Caption: A logical progression from structural confirmation to quantitative analysis.

Detailed Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC is the cornerstone for purity assessment and quantification due to its high resolving power. The conjugated pyridine system in the target molecule is expected to have a strong UV absorbance, making UV detection a straightforward and robust choice. Reversed-phase chromatography is the preferred mode, separating compounds based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen, which ensures good peak shape by preventing interaction with residual silanols on the column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5-10% B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (λmax), likely around 254 nm or 270 nm. A DAD is invaluable for checking peak purity and identifying the optimal wavelength.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Data Interpretation: The primary peak in the chromatogram should correspond to the target compound. The area percentage of this peak relative to the total area of all peaks provides a measure of purity. Any other peaks represent impurities. For quantitative analysis, a calibration curve must be constructed using a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique is unparalleled for confirming the molecular weight of the analyte and identifying unknown impurities. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic pyridine nitrogen is readily protonated to form a [M+H]⁺ ion.[9]

Experimental Protocol:

  • LC System: An UHPLC or HPLC system, configured as described above. The flow may need to be split before entering the mass spectrometer, depending on the instrument's interface.

  • Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.

  • Ionization Mode: ESI Positive (ESI+).

  • MS Parameters (Instrument Dependent):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

  • Scan Range: m/z 100-500. For HRMS, this allows for accurate mass measurement to confirm the elemental composition.

Data Interpretation: The mass spectrum corresponding to the main LC peak should show a prominent ion at m/z corresponding to the protonated molecule. For methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (C₁₀H₉NO₃, MW = 191.18), the expected [M+H]⁺ ion would be at m/z 192.19. HRMS would provide a much more precise mass, confirming the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the method of choice for analyzing volatile and semi-volatile compounds. While the target molecule may have limited volatility, this technique is excellent for detecting residual solvents from the synthesis or volatile impurities. Electron Impact (EI) ionization provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.[7]

Experimental Protocol:

  • Instrumentation: A GC system with a capillary column coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector Temperature: 250 °C (A test for thermal stability is recommended).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold for 5-10 minutes.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Data Interpretation: The resulting chromatogram will separate volatile components. The mass spectrum for each peak provides a fragmentation pattern. The molecular ion (M⁺) may or may not be visible. Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule.[8] For a novel compound, 2D NMR experiments (like COSY and HSQC) are essential for complete assignment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • 2D COSY: To establish ¹H-¹H correlations (connectivity through bonds).

    • 2D HSQC: To correlate each proton with its directly attached carbon.

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • Pyridine Protons: Two aromatic protons, likely appearing as doublets or singlets between δ 7.5-8.5 ppm. The proton adjacent to the ester group will be the most downfield.[8]

  • Cyclopentane Protons: Two sets of methylene (CH₂) protons, likely appearing as complex multiplets between δ 2.0-3.5 ppm.

  • Methyl Ester Protons: A sharp singlet for the -OCH₃ group, typically around δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbons: Two signals in the highly downfield region: the ketone C=O (~δ 190-205 ppm) and the ester C=O (~δ 160-170 ppm).

  • Pyridine Carbons: Aromatic carbons between δ 120-155 ppm.[2]

  • Cyclopentane Carbons: Aliphatic carbons between δ 20-45 ppm.

  • Methyl Ester Carbon: The -OCH₃ carbon signal around δ 52-55 ppm.

Technique_Logic Figure 2: Logic for Technique Selection cluster_methods Analytical Methods Goal Analytical Goal ID What is its structure? Goal->ID Purity How pure is it? Goal->Purity Quant How much is there? Goal->Quant Volatiles Any residual solvents? Goal->Volatiles HPLC HPLC-UV LCMS LC-MS GCMS GC-MS NMR NMR ID->LCMS Confirmation ID->NMR Primary Purity->HPLC Primary Purity->LCMS Secondary Quant->HPLC Primary Volatiles->GCMS Primary

Caption: Matching the analytical question to the most appropriate technology.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive analysis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

  • For unambiguous structural confirmation , NMR spectroscopy is indispensable, supported by high-resolution mass spectrometry (LC-MS) to verify the elemental composition.

  • For routine quality control, purity assessment, and quantification , a validated HPLC-UV method is the most practical, robust, and cost-effective choice.

  • Impurity profiling and identification should be conducted using LC-MS, which provides the sensitivity and specificity needed to detect and identify trace-level byproducts.

  • Analysis of volatile impurities and residual solvents is best accomplished with GC-MS.

By strategically combining these techniques, researchers and drug development professionals can build a complete analytical profile of the molecule, ensuring its identity, purity, and quality for its intended application. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][10]

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Wang, C., et al. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Carpi, F., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Available at: [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Available at: [Link]

  • Mangalagiu, I., et al. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Carpi, F., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Semantic Scholar. Available at: [Link]

  • Kanniyappan, G., et al. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Available at: [Link]

  • Wilson, J. L., et al. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Available at: [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • Liu, D., et al. (2019). Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogenation: an efficient approach to cyclic hydroxy ketones with a chiral quaternary carbon. RSC Publishing. Available at: [Link]

  • Unni, A. K., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cardoso, D. R., et al. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compounds 7b and 8b. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • ResearchGate. (n.d.). GCMS Analysis Results for Methyl Ester Compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]

  • Wang, M., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. Available at: [Link]

  • Prechtl, M. H. G., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • Google Patents. (n.d.). US5047542A - Process for preparing pyridine carboxylic acid esters.
  • Becalski, A., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Available at: [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

Sources

A Researcher's Guide to Crystal Structure Analysis of Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of Cyclopenta[b]pyridine Derivatives

Cyclopenta[b]pyridine scaffolds are privileged structures in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals like the antibiotic cefpirome and novel corrosion inhibitors.[1][2][3] Their biological activity and material properties are intrinsically linked to their three-dimensional architecture.[4][5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this architecture, providing precise data on molecular geometry, intermolecular interactions, and packing arrangements.[6][7] This knowledge is paramount for understanding structure-activity relationships (SAR), designing new molecular entities, and controlling solid-state properties.

This guide provides a comparative overview of the critical stages in the crystal structure analysis of cyclopenta[b]pyridine derivatives. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Crystallization Methodologies

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. The choice of crystallization method can significantly impact crystal size, morphology, and even the resulting polymorphic form.

Method Principle Ideal For Key Considerations for Cyclopenta[b]pyridine Derivatives
Slow Solvent Evaporation Gradual increase in solute concentration as the solvent evaporates from a near-saturated solution.[8]Thermally stable, moderately soluble compounds.The choice of solvent is critical. Solvents like ethanol, methanol, or DMF are often effective.[9] The rate of evaporation must be carefully controlled to prevent the formation of polycrystalline masses.[10]
Vapor Diffusion (Liquid-Liquid) A "poor" solvent in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound in a "good" solvent.[11]Compounds that are highly soluble or tend to oil out.Requires a miscible solvent pair with different volatilities and solvating powers.[12] Common pairs include acetone/water or ethanol/diethyl ether.[12]
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[8]Compounds with a steep solubility curve (high solubility at high temperatures, low at low temperatures).The cooling rate is a critical parameter; slow cooling promotes the growth of larger, more well-defined crystals.[8]

Expert Insight: The presence of the pyridine nitrogen and potentially other functional groups in cyclopenta[b]pyridine derivatives makes them amenable to forming strong intermolecular interactions like hydrogen bonds.[13][14] When selecting a solvent, consider its ability to participate in or mediate these interactions. For instance, protic solvents may compete for hydrogen bonding sites, while aprotic solvents may encourage solute-solute interactions, leading to crystallization.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the process of structure determination follows a well-defined, yet flexible, workflow.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Solution cluster_refine Refinement & Validation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Integration Integration & Scaling Data_Collection->Integration Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Reflection File (hkl) Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Validation & CIF Generation Refinement->Validation Refined Structure

Caption: High-level workflow for single-crystal X-ray structure determination.

A Comparative Look at Data Processing and Refinement Software

The raw diffraction data is processed and refined using sophisticated software packages. While many options exist, they often share a common theoretical basis but differ in user interface and specialized functionalities.[15][16][17]

Software Suite Key Features & Strengths Typical Use Case Considerations
SHELX (SHELXT, SHELXL) The "workhorse" of small-molecule crystallography.[18] Known for its powerful algorithms for structure solution and refinement. It is command-line driven but highly robust.Routine and complex structure determinations. It excels at handling twinning and disorder.Lacks a native graphical user interface (GUI), often used in conjunction with front-ends like Olex2 or APEX.[18]
Olex2 An intuitive and comprehensive GUI-based platform that integrates various refinement programs, including SHELX and its own olex.refine.[18]Excellent for both novice and expert users. Its graphical tools simplify model building and analysis.The integrated olex.refine may have limitations with highly disordered structures compared to SHELXL.[18]
Bruker APEX A complete software suite from instrument control to publication-ready reports.[19] Features a modern interface and powerful data processing engines.Integrated with Bruker diffractometers, providing a seamless workflow from data collection to final structure.[7]Primarily designed for use with Bruker hardware.
Jana2006 Originally developed for modulated and aperiodic structures, it has powerful tools for refining complex disorder models, including TLS (Translation, Libration, Screw) refinement.[18]Ideal for structures exhibiting complex disorder or modulated features that are challenging for other programs.Can have a steeper learning curve due to its extensive capabilities and unique interface.[18]

Trustworthiness through Self-Validation: A key aspect of a reliable structure determination is the use of internal validation metrics. During refinement, crystallographers closely monitor figures of merit such as the R1-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data), wR2, and the goodness-of-fit (GooF). These values, along with the analysis of residual electron density maps, provide a continuous check on the quality and accuracy of the structural model.

Case Study: Intermolecular Interactions in Cyclopenta[b]pyridine Derivatives

The crystal packing of cyclopenta[b]pyridine derivatives is often governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties. The pyridine ring, in particular, is a versatile participant in these interactions.

Interactions Pyridine_N Pyridine Nitrogen Aromatic_Ring Aromatic Rings Aromatic_Ring->Aromatic_Ring π-π Stacking H_Donor Hydrogen Bond Donor (e.g., -OH, -NH, C-H) H_Donor->Pyridine_N C-H···N / O-H···N Hydrogen Bond CH_Group C-H Groups CH_Group->Aromatic_Ring C-H···π Interaction

Caption: Common intermolecular interactions involving the pyridine moiety.

Analysis of published crystal structures reveals that weak C–H···N and C–H···F hydrogen bonds, as well as π-π stacking interactions, often play a dominant role in the crystal packing of pyridine-containing molecules.[20][21] The energies of these interactions, while individually weak (typically < 5 kcal/mol), are cumulative and collectively determine the final supramolecular assembly.[9][20]

Experimental Protocols

Protocol 1: Single Crystal Growth by Slow Evaporation

This protocol describes a standard and widely applicable method for obtaining single crystals suitable for X-ray diffraction.[10][12]

  • Solubility Screening: Begin by testing the solubility of the purified cyclopenta[b]pyridine derivative in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) to identify a solvent in which the compound is moderately soluble.

  • Solution Preparation: Dissolve the compound (typically 5-10 mg) in a minimal amount of the chosen hot solvent to create a near-saturated solution. The principle is to dissolve the compound at a higher temperature and allow crystallization to occur as the solution cools and the solvent evaporates.[8]

  • Filtration: If any insoluble impurities are present, filter the hot solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, small vial or test tube.

  • Crystallization Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow evaporation of the solvent. The rate of evaporation is critical; too fast, and a powder may precipitate, too slow, and crystallization may not occur.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., a drawer or a cupboard).

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. Once suitable crystals have formed, they can be carefully isolated for analysis.

Protocol 2: Single-Crystal X-ray Data Collection

This protocol outlines the general steps for collecting diffraction data on a modern automated diffractometer.[22]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (ideal size ~0.1-0.3 mm) under a microscope. Mount the crystal on a suitable holder (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation if low-temperature data collection is planned.

  • Instrument Setup: Mount the crystal on the goniometer head of the diffractometer. Modern instruments, such as those running on Bruker's APEX or Rigaku's CrysAlisPro software, will automatically center the crystal in the X-ray beam.[6][19]

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the preliminary unit cell parameters and crystal system. The software uses this information to propose a data collection strategy.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves a series of runs where the crystal is rotated through different angles (e.g., omega and phi scans). Low temperature (e.g., 100 K) is typically used to minimize thermal motion of the atoms, resulting in better data quality.

  • Data Integration and Scaling: After data collection is complete, the software integrates the raw diffraction spots to determine their intensities and applies various corrections (e.g., for Lorentz factor, polarization, and absorption). The data is then scaled to place all reflections on a common scale.

  • Structure Solution and Refinement: The processed data (an .hkl file) is then used with software like SHELXT to solve the structure (find the initial positions of the atoms) and SHELXL to refine the model, as described in the software comparison section.[23]

Conclusion

The structural elucidation of cyclopenta[b]pyridine derivatives through single-crystal X-ray analysis is a multi-step process where careful methodological choices directly influence the quality and reliability of the final result. From selecting the optimal crystallization technique to employing the most appropriate refinement software, each decision must be guided by an understanding of the underlying chemical and physical principles. By leveraging the comparative insights and detailed protocols in this guide, researchers can navigate the complexities of crystallographic analysis to unlock the full potential of this important class of heterocyclic compounds.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link][2][3]

  • CHEM 202 - Organic Chemistry. (n.d.). SOP: CRYSTALLIZATION. Gavilan College. Available at: [Link][12]

  • Vishnevskaya, Y. A., Gerasimova, Y. S., Stash, A. I., & Aslanov, L. A. (2014). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link][20]

  • Meden, A., & Kozlevčar, B. (2007). STACKING INTERACTIONS BETWEEN PYRIDINE FRAGMENTS IN CRYSTAL STRUCTURES OF TERPYRIDYL COMPLEXES. Acta Chimica Slovenica. Available at: [Link][21]

  • Row, T. N. G., & Kumar, K. A. (2003). Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. Crystal Growth & Design. Available at: [Link][9]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link][10]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link][24]

  • SCM. (n.d.). Guide for crystallization. Available at: [Link][11]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link][8]

  • Benassi, E., et al. (2022). Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][13]

  • Bruker. (n.d.). APEX Software. Available at: [Link][19]

  • ResearchGate. (n.d.). (a) Intermolecular interactions in a part of the crystal lattice of complex 3. Available at: [Link][14]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Available at: [Link][15]

  • RCSB PDB. (2023). Crystallography Software. Available at: [Link][16]

  • MDPI. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Available at: [Link][4]

  • Macromolecular Crystallography Links. (n.d.). Available at: [Link][17]

  • Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Available at: [Link][18]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.[23]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available at: [Link][5]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Available at: [Link][7]

  • Royal Society of Chemistry. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Physical Inorganic Chemistry. Available at: [Link][22]

Sources

comparing biological activity of different cyclopenta[b]pyridine isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of privileged heterocyclic scaffolds, I frequently encounter the pyrindine (cyclopentapyridine) core. The subtle shift of a nitrogen atom from the b-face to the c-face of the fused bicyclic system profoundly alters the electronic distribution, basicity, and spatial geometry of the molecule. This structural divergence directly dictates the biological target affinity.

Cyclopenta[b]pyridines are deeply entrenched in clinical applications, serving as the core motif in CGRP receptor antagonists like Ubrogepant and Atogepant[2], as well as emerging Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [1]. Conversely, cyclopenta[c]pyridine isomers and their derivatives exhibit distinct bioactivities, often explored for agricultural fungicidal and specialized antitumor properties [3].

This guide objectively compares the biological performance of these isomers, unpacking the causality behind their target selectivity, and provides a rigorously self-validating experimental protocol for evaluating their pharmacological efficacy.

Structural Causality and Target Selectivity

The fusion of a cyclopentane ring with a pyridine ring creates a rigid, planar hydrophobic core.

  • Cyclopenta[b]pyridine : The nitrogen atom is adjacent to the bridgehead carbon. This proximity creates a localized dipole that fits perfectly into the highly conserved, hydrophobic allosteric pocket of HIV-1 Reverse Transcriptase (RT) and the CGRP receptor. Functionalization at the C-4 position with alkyl or alkenyl chains enhances lipophilicity, driving nanomolar binding affinities [1].

  • Cyclopenta[c]pyridine : The nitrogen is shifted away from the bridgehead, altering the hydrogen-bond acceptor vector. This isomer exhibits a different pharmacokinetic profile, showing potent inhibition against agricultural pathogens (e.g., Sclerotinia sclerotiorum) and distinct interactions with androgen receptor variants in prostate cancer models [3, 4].

Quantitative Biological Activity Comparison

To benchmark the performance of these isomers, we must look at their effective concentrations (EC50/IC50) and Selectivity Indices (SI). The SI is critical; an active compound is useless if its cytotoxicity overlaps with its therapeutic window.

Compound ClassIsomer TypePrimary Biological TargetPotency (IC50 / EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Amine-substituted Cyclopentanepyridinone (Compound 9)[b]-isomerHIV-1 (IIIB) RT540 nM> 100 μM> 1000
Spirocyclic Chromane Derivatives (Compound A5)[b]-isomer22Rv1 Prostate Cancer Cells~ 8.5 μMN/A (Targeted cell death)N/A
5-Aryl-cyclopenta[c]pyridine[c]-isomerSclerotinia sclerotiorum (Fungicidal)91.9% inhibition at 50 μg/mLLow mammalian toxicityHigh

Mechanistic Pathway

Understanding the mechanism of action is paramount. For cyclopenta[b]pyridine NNRTIs, the molecule induces a conformational lock on the reverse transcriptase enzyme, halting viral replication.

Mechanism of action for cyclopenta[b]pyridine derivatives as HIV-1 NNRTIs.

Experimental Methodology: Self-Validating Antiviral & Cytotoxicity Assay

When evaluating novel cyclopenta[b]pyridine isomers, the protocol must inherently validate itself by uncoupling antiviral efficacy from general cytotoxicity. The following workflow utilizes a parallel MTT assay to establish a reliable Selectivity Index (SI = CC50 / EC50) [1].

Rationale: We run the infected and mock-infected cells in parallel under identical conditions. If a compound simply kills the host cells, the viral load drops, yielding a false-positive antiviral signal. The mock-infected plate controls for this, ensuring the data's trustworthiness.

Step 1: Compound Preparation

  • Dissolve cyclopenta[b]pyridine derivatives in anhydrous DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic C-4 alkyl chains, preventing compound precipitation which would skew EC50 calculations.

  • Perform serial dilutions in RPMI-1640 medium supplemented with 10% FBS. Keep final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity.

Step 2: Viral Infection (Efficacy Assessment)

  • Seed MT-4 cells (1 × 10^5 cells/mL) in a 96-well plate.

  • Infect cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Add the serially diluted cyclopenta[b]pyridine compounds. Include Efavirenz as a positive control and a vehicle-only negative control.

  • Incubate at 37°C, 5% CO2 for 5 days.

Step 3: Parallel Cytotoxicity Assay (Mock-Infection)

  • In a separate 96-well plate, seed MT-4 cells identically but add virus-free medium.

  • Treat with the exact same compound dilutions. Causality: This isolates the compound's intrinsic toxicity (CC50) from the virus's cytopathic effect.

Step 4: MTT Readout & SI Calculation

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 4 hours.

  • Lyse cells and dissolve the formazan crystals using 10% SDS in 0.01 M HCl.

  • Measure absorbance at 570 nm.

  • Validation Check: The vehicle control in the mock plate must show >95% viability. Calculate EC50 from the infected plate and CC50 from the mock plate. An SI > 1000 (like Compound 9) confirms true, targeted biological activity [1].

Synthesis and biological validation workflow for cyclopenta[b]pyridine NNRTIs.

References

  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega.[Link]

  • Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. Organic Letters.[Link]

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. MDPI.[Link]

In Vitro Evaluation of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1] Fused heterocyclic systems incorporating the pyridine ring, such as cyclopenta[b]pyridines, are of significant interest due to their diverse therapeutic potential, which includes anti-inflammatory, neuropharmacological, antiviral, and anticancer properties.[2] This guide provides a comprehensive framework for the in vitro evaluation of a specific subclass: methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate derivatives. We will delve into the critical experimental protocols required to assess their cytotoxic and apoptotic activities, and present a hypothetical comparative analysis to guide researchers in their drug discovery efforts.

The Promise of the Cyclopenta[b]pyridine Core

The cyclopenta[b]pyridine nucleus represents a "privileged structure" in drug discovery, meaning it can interact with multiple biological targets. The incorporation of a methyl carboxylate group and an oxo functionality on the cyclopentane ring of the methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate scaffold offers exciting possibilities for tuning the molecule's electronic and steric properties. This, in turn, can modulate its pharmacokinetic profile and target engagement.[1] The exploration of derivatives of this core structure is a promising avenue for the identification of novel therapeutic agents, particularly in oncology.[3]

A Methodological Framework for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is the first critical step in characterizing the anticancer potential of novel chemical entities.[4] This section provides detailed, validated protocols for a panel of essential assays to determine the cytotoxicity, pro-apoptotic effects, and cell cycle perturbations induced by methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate derivatives.

Workflow for In Vitro Anticancer Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Compound Synthesis & Characterization->Cytotoxicity Assay (MTT/XTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/XTT)->IC50 Determination Apoptosis Induction Assay (Annexin V/Caspase) Apoptosis Induction Assay (Annexin V/Caspase) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Apoptosis Induction Assay (Annexin V/Caspase) If active IC50 Determination->Cell Cycle Analysis If active Derivative X Derivative X Mitochondrial Pathway Mitochondrial Pathway Derivative X->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: A simplified diagram of a potential apoptotic pathway induced by a bioactive compound.

Hypothetical Comparative Analysis

To illustrate how the data from these assays can be used for a comparative analysis, the following table presents hypothetical results for three methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate derivatives (Derivative A, B, and C) and a standard anticancer drug, Doxorubicin.

CompoundIC50 (µM) on MCF-7 Cells% Apoptotic Cells (Annexin V+)% Cell Cycle Arrest (Phase)
Derivative A 5.245%60% (G2/M)
Derivative B 15.820%30% (G1)
Derivative C 0.975%80% (G2/M)
Doxorubicin 1.585%88% (G2/M)

Interpretation of Hypothetical Data:

  • Derivative C appears to be the most promising candidate from this hypothetical screen, with a low micromolar IC50 value and a strong induction of apoptosis and G2/M cell cycle arrest, comparable to the standard drug Doxorubicin.

  • Derivative A also shows good activity, with a single-digit micromolar IC50 and significant induction of apoptosis and cell cycle arrest.

  • Derivative B is the least potent of the three derivatives in this hypothetical scenario.

This type of structured data presentation allows for a clear and objective comparison of the in vitro performance of different compounds, guiding the selection of lead candidates for further development.

Conclusion

The in vitro evaluation of novel compounds is a critical and foundational component of the drug discovery pipeline. This guide provides a robust framework for researchers and drug development professionals to systematically assess the anticancer potential of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate derivatives. By employing the detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, and by presenting the data in a clear, comparative format, researchers can make informed decisions about which compounds warrant further investigation. The cyclopenta[b]pyridine scaffold holds considerable promise, and a rigorous in vitro evaluation is the key to unlocking its therapeutic potential.

References

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evalu
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS
  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Deriv
  • Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists - PubMed. (2002).
  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Deriv
  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed. (n.d.).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Reaction 2-R 5-oxo 5-H 6-Ethylcarboxylate 7-Phenyl -1 ,3,4-Thiadiazolo- [3,2-a] Pyrimidine with Amin - SciSpace. (n.d.).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed. (2011).
  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (n.d.).
  • methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate — Chemical Substance Inform
  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed. (2012).
  • and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors - RSC Publishing. (2023).
  • A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. (n.d.).
  • Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxyl

Sources

A Researcher's Guide to Establishing an Analytical Standard for Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery. The reliability of these data hinges on the quality of the reference standards used. This guide provides a comprehensive framework for establishing a robust in-house analytical standard for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, a key intermediate in various synthetic pathways. Due to the current lack of commercially available, certified reference materials for this specific compound, this guide will focus on the synthesis, purification, and comprehensive characterization required to qualify a high-purity in-house standard.

The Imperative for a Well-Characterized Standard

In drug development and synthetic chemistry, an analytical standard serves as the benchmark against which all subsequent batches of a compound are measured. It is indispensable for:

  • Accurate Quantification: Determining the precise concentration of the compound in reaction mixtures, formulations, and biological matrices.

  • Purity Assessment: Identifying and quantifying impurities that may affect biological activity, toxicity, or reaction efficiency.

  • Regulatory Compliance: Providing the necessary documentation and data for regulatory submissions.

  • Inter-laboratory Consistency: Ensuring that results are reproducible across different sites and studies.

The absence of a commercial standard for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate necessitates a rigorous internal qualification process. This process is not merely a suggestion but a fundamental requirement for data of publishable and registrable quality.

Synthesis and Purification: The Foundation of a Quality Standard

The first step is the synthesis of the target compound. While various synthetic routes to cyclopenta[b]pyridine derivatives exist, a common approach involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[1][2]

Synthesis_Workflow Start Starting Material: Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (CAS: 221137-08-2) Reaction Oxidation Reaction (e.g., Mn(OTf)2, t-BuOOH) Start->Reaction Crude Crude Product: Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate Reaction->Crude Workup Aqueous Work-up & Extraction Purification Chromatographic Purification (e.g., Flash Column Chromatography) Workup->Purification Pure Purified Standard Purification->Pure Crude->Workup Characterization Comprehensive Analytical Characterization Pure->Characterization

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a solution of methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate in a suitable solvent (e.g., acetonitrile or water), add a catalytic amount of a manganese salt such as Mn(OTf)₂.[2]

  • Oxidation: Slowly add an oxidant like tert-butyl hydroperoxide (t-BuOOH) at a controlled temperature (e.g., 25 °C).[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction and perform an aqueous work-up followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and its impurities and should be optimized using TLC.

Causality: The choice of a manganese catalyst is based on its demonstrated efficiency and chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring.[2] The purification step is critical for removing unreacted starting materials, byproducts, and any residual catalyst, which could interfere with subsequent analytical characterization and applications.

Comprehensive Characterization: Establishing Identity and Purity

A multi-faceted analytical approach is required to unequivocally confirm the identity and purity of the in-house standard. No single technique is sufficient; instead, a combination of spectroscopic and chromatographic methods provides a holistic and self-validating dataset.

Characterization_Pyramid cluster_0 Purity & Quantification cluster_1 Identity & Structure HPLC HPLC-UV/MS (Purity, Impurity Profile) qNMR qNMR (Absolute Purity/Assay) HPLC->qNMR Elemental Elemental Analysis (Elemental Composition) qNMR->Elemental NMR 1H & 13C NMR (Structural Elucidation) MS High-Resolution MS (Molecular Formula) NMR->MS IR FT-IR (Functional Groups) MS->IR

Caption: Analytical Techniques for Standard Qualification.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the chemical structure. For methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, the two methylene groups of the cyclopentanone ring, and the methyl ester group.[1] The chemical shifts and coupling constants should be consistent with the proposed structure. For related cyclopenta[b]pyridine structures, typical ¹³C NMR signals for the ketone carbonyl are observed around 194-203 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. For the target compound (C₁₀H₉NO₃), the expected monoisotopic mass is approximately 191.0582 g/mol .[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. The spectrum should show characteristic absorption bands for the ketone carbonyl (C=O), the ester carbonyl (C=O), and the C-N and C=C bonds of the pyridine ring.

Purity Assessment

A comparison of different chromatographic and other analytical techniques is crucial for a comprehensive purity assessment.

Analytical TechniquePrincipleInformation ProvidedTypical Acceptance Criteria
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.Purity (area percent), detection of non-volatile impurities.Purity ≥ 98.0%
HPLC-MS HPLC separation followed by mass spectrometry detection.Purity, impurity identification, and confirmation of peak identity.Consistent with HPLC-UV; no significant impurities detected.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Detection of volatile impurities and residual solvents.Residual solvents below ICH limits.
Quantitative NMR (qNMR) Integration of a specific signal from the analyte against a certified internal standard.Absolute purity (assay) without the need for a specific reference standard of the same compound.Assay value of 98.0% - 102.0%.
Elemental Analysis Combustion of the sample and measurement of the resulting elemental gases.Confirmation of the elemental composition (C, H, N).Experimental values within ±0.4% of theoretical values.

Experimental Protocol: HPLC Purity Method

A robust reverse-phase HPLC method is a cornerstone of purity analysis for pyridine carboxylate derivatives.[4][5][6]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[4][5] For MS compatibility, volatile buffers like formic acid should be used.[4]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject a known concentration of the standard and analyze the chromatogram for the area percent of the main peak and any impurity peaks.

Causality: The use of a gradient elution in HPLC allows for the separation of compounds with a range of polarities, which is crucial for detecting both polar and non-polar impurities. The acidic modifier in the mobile phase helps to ensure good peak shape for the basic pyridine nitrogen.

Potential Impurities and Their Control

During the synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, several impurities could potentially form:

  • Unreacted Starting Material: Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

  • Over-oxidized Products: Further oxidation of the molecule.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions.

  • Isomers: Such as methyl 7-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate.[3]

The HPLC method developed for purity assessment should be capable of separating these potential impurities from the main compound. Peak tracking and identification using HPLC-MS are essential for understanding the impurity profile of the in-house standard.

Conclusion: A Foundation for Reliable Research

Establishing a well-characterized in-house analytical standard for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a critical, albeit rigorous, process. It requires a synergistic application of synthetic chemistry, purification science, and multiple analytical techniques. By following the principles and protocols outlined in this guide, researchers can create a reliable benchmark for their work, ensuring the accuracy, reproducibility, and integrity of their scientific findings. This investment in quality at the outset is fundamental to the successful progression of research and development projects.

References

  • SIELC Technologies. (n.d.). Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column.
  • SIELC Technologies. (2011, March 27). HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • Al-Majid, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
  • MDPI. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.
  • ResearchGate. (n.d.). Natural products containing the cyclopenta[b]pyridine core.
  • ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • Supporting Information for Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.).
  • PubMed. (2007, January 15). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
  • NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST WebBook.
  • ChemBK. (n.d.). methyl 7-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate.
  • ChemicalBook. (n.d.). METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum.
  • MDPI. (n.d.). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor.
  • ResearchGate. (2025, August 7). Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives.
  • Chemical Substance Information. (n.d.). methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.
  • PubChem. (n.d.). 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride.
  • BLDpharm. (n.d.). 1508578-08-2|Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate.
  • Guidechem. (n.d.). methyl 2-amino-5h,6h,7h-cyclopenta[b]pyridine-3-carboxylate.
  • RSC Publishing. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate.
  • Chemical Substance Information. (n.d.). methyl 5H,6H,7H-cyclopenta[c]pyridine-7-carboxylate.
  • FEMA. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE.
  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films.

Sources

Crystallization and Structural Characterization of Substituted Indeno[1,2-b]pyridine Carboxylates: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted indeno[1,2-b]pyridine carboxylates represent a privileged and highly versatile scaffold in medicinal chemistry. Derivatives of this class have been identified as potent small-molecule inhibitors of the phosphatidylinositol (3,4,5)-trisphosphate (PIP3)-dependent Rac exchanger 1 (P-Rex1), effectively targeting the PIP3-binding site within the pleckstrin homology (PH) domain to modulate neutrophil functions and migration[1].

Precise X-ray crystallographic characterization of these compounds is an absolute prerequisite for structure-based drug design (SBDD). Because the indeno[1,2-b]pyridine core is highly rigid, subtle changes to the aryl substituents profoundly impact the spatial configuration of the carboxylate group and the resulting intermolecular packing[2]. This guide provides an objective comparison of crystallization workflows, X-ray diffractometer sources, and structural refinement strategies to optimize the characterization of these critical pharmacological building blocks.

Comparative Analysis: Crystallization Workflows

The primary bottleneck in small-molecule crystallography is obtaining diffraction-quality single crystals. Indeno[1,2-b]pyridine carboxylates often precipitate as microcrystalline powders rather than single crystals due to their planar core and hydrophobic substituents.

Table 1: Comparison of Crystallization Techniques for Indeno[1,2-b]pyridine Carboxylates
ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion & Microseeding
Solvent System Petroleum ether (60–80°C) / Chloroform (1:1)[2]Targeted sparse matrix screens[1]
Supersaturation Rate Fast to ModerateHighly Controlled (Slow)
Crystal Quality Standard (Prone to twinning or solvent inclusion)High (Large, well-diffracting crystals)[1]
Best Application Routine structural confirmation of synthetic intermediates[2].Difficult-to-crystallize analogs or co-crystallization attempts[1].
Causality of Choice Chloroform provides high solubility; petroleum ether acts as an anti-solvent, driving precipitation as it slowly evaporates.Microseeding bypasses the high activation energy of primary nucleation, allowing crystal growth in the metastable zone.
Protocol 1: Synthesis and Slow Evaporation Crystallization

Self-Validating System: The aromatization of 1,4-dihydropyridines to pyridines using N-bromosuccinimide (NBS) is instantaneous; the immediate color change serves as an intrinsic visual validation of reaction progress[2].

  • Dehydrogenation: Dissolve 0.5 g (1.87 mmol) of the ethyl 2-methyl-4-aryl-5-oxo-1H,4H-indeno[1,2-b]dihydropyridine-3-carboxylate precursor in 10.0 mL of methanol[2].

  • Oxidation: Add 0.33 g (1.87 mmol) of NBS. Stir at room temperature. The reaction completes within 5 minutes, indicated by an immediate color change in the solution[2].

  • Isolation: Filter the separated solid and wash thoroughly with ice-cold aqueous ethanol[2].

  • Crystallization: Dissolve the solid in a 1:1 (v/v) mixture of petroleum ether (60–80°C) and chloroform. Allow the solvent to evaporate slowly in a partially covered vial at room temperature until single crystals form[2].

Comparative Analysis: X-Ray Source Selection

Selecting the appropriate X-ray source is dictated by the crystal dimensions and the specific structural questions being addressed (e.g., resolving positional disorder vs. determining absolute configuration).

Table 2: Diffractometer Source Comparison for Indeno[1,2-b]pyridines
SpecificationMo Kα Source (Standard)Cu Kα Microfocus Source (Advanced)
Wavelength (λ) 0.71073 Å[2]1.5418 Å
Absorption Effects Low (Ideal for routine data collection)High (Requires rigorous empirical correction)
Diffraction Intensity ModerateHigh (Superior signal-to-noise for small crystals)
Primary Use Case Room temperature (293 K) data collection of standard-sized crystals[2].Sub-100 µm crystals or absolute structure determination of chiral derivatives.
Protocol 2: X-Ray Diffraction Data Collection and Reduction

Self-Validating System: The application of multi-scan absorption corrections validates the dataset by minimizing systematic errors caused by irregular crystal shapes, ensuring the internal consistency of the Rint​ value.

  • Mounting: Mount a suitable single crystal on a glass fiber or loop and transfer it to a diffractometer (e.g., Bruker Kappa APEX II area-detector)[2].

  • Data Collection: Collect intensity data using Mo Kα radiation (0.71073 Å) at 293 K[2].

  • Data Reduction: Process the raw frames using SAINT software to integrate intensities and determine precise unit cell parameters[2].

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS to correct for X-ray absorption based on redundant symmetry-equivalent reflections[2].

Structural Case Study: Resolving Substituent Effects and Disorder

The structural integrity of the indeno[1,2-b]pyridine core is highly sensitive to the nature of the aryl substituent at the C4 position. A comparative analysis of two derivatives highlights these critical differences:

  • Compound I (Phenyl Substituent): Ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate.

  • Compound II (4-Chlorophenyl Substituent): Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate.

Key Structural Differences:

  • Conformational Alteration: The substitution of a chlorine atom on the phenyl ring in Compound II fundamentally alters the spatial configuration of the carboxylate group with respect to the planar pyridine-indane ring system compared to Compound I[2].

  • Positional Disorder: High-resolution refinement of Compound I reveals that the terminal ethyl group of the carboxylate is disordered over two positions, with refined occupancies of 0.645 and 0.355[2]. This disorder must be carefully modeled using geometric restraints (e.g., SADI, DFIX) during least-squares refinement to prevent geometric distortion.

  • Supramolecular Assembly: In Compound II, robust C-H...O intermolecular interactions connect the molecules, forming an R22​(16) dimer that propagates along the 011 crystallographic direction[2]. In contrast, Compound I forms a one-dimensional zig-zag chain running along the 101 direction[2].

Experimental Workflow Visualization

Workflow Synthesis Synthesis of Indeno[1,2-b]pyridine Carboxylate Derivatives Cryst_SE Method A: Slow Evaporation (Petroleum Ether/CHCl3) Synthesis->Cryst_SE Standard Yield Cryst_VD Method B: Sparse Matrix & Microseeding Synthesis->Cryst_VD High Quality XRD_Mo Mo Kα Source (0.7107 Å) Routine Data & Low Absorption Cryst_SE->XRD_Mo XRD_Cu Cu Kα Source (1.5418 Å) Microfocus for Small Crystals Cryst_VD->XRD_Cu Refinement Data Reduction & Refinement (SAINT / SADABS) XRD_Mo->Refinement XRD_Cu->Refinement Struct_I Compound I (Phenyl) Identifies Ethyl Group Disorder Struct_II Compound II (4-Chlorophenyl) Identifies R22(16) Dimer Formation Refinement->Struct_I Refinement->Struct_II

Workflow for synthesis, crystallization, and X-ray characterization of indeno[1,2-b]pyridines.

References

  • Pandian, R. P., Naushad, E., Vijayakumar, V., Peters, G. H., & Nanjappagounder, P. M. "Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b] pyridine carboxylate derivatives." Chemistry Central Journal, 8(34), 2014.[Link]

  • Cash, J. N., et al. "Discovery of Small Molecules That Target the Phosphatidylinositol (3,4,5) Trisphosphate (PIP3)-Dependent Rac Exchanger 1 (P-Rex1) PIP3-Binding Site and Inhibit P-Rex1–Dependent Functions in Neutrophils." Molecular Pharmacology, 97(3):226-236, 2020.[Link]

Sources

Safety Operating Guide

Navigating the Handling of Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds such as methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate hold significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures for handling this compound, drawing upon established safety principles for pyridine derivatives to ensure a secure research environment.

Core Principles of Protection: A Multi-Layered Approach

Safe handling of this compound relies on a hierarchy of controls, with personal protective equipment serving as the final and crucial barrier between the researcher and potential hazards. This guide emphasizes a risk-based approach to PPE selection and use, ensuring that the level of protection is commensurate with the scale and nature of the work being performed.

Engineering Controls: The First Line of Defense

Before any handling of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, appropriate engineering controls must be in place. These are designed to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood.[1][4] This is critical for preventing the inhalation of any potentially harmful vapors or dust.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.[1][2]

Personal Protective Equipment (PPE): Your Essential Safeguard

A comprehensive PPE ensemble is mandatory when working with this compound. The following table outlines the recommended PPE, along with the rationale for its use.

Protection Type Recommended PPE Specifications & Rationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Nitrile rubber)Pyridine and its derivatives can be absorbed through the skin.[3] Butyl rubber and nitrile gloves offer good resistance to a wide range of chemicals, including those with aromatic heterocyclic structures.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side shields or a face shieldProtects against splashes of liquids or airborne particles.[4][5] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes.
Body Protection Flame-resistant lab coatA flame-resistant lab coat provides protection against splashes and potential ignition sources, as many pyridine derivatives are flammable.[1][3] It should be fully buttoned.
Respiratory Protection NIOSH-approved respirator (if necessary)While working in a fume hood should be the primary control, a respirator with an organic vapor cartridge may be necessary for non-routine operations, spill cleanup, or if engineering controls are not sufficient.[4][6]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[4]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram illustrates the key steps for the safe handling of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Review SDS (if available) & Conduct Risk Assessment prep_2 Ensure Engineering Controls are Functional (Fume Hood, Ventilation) prep_1->prep_2 prep_3 Select and Inspect Appropriate PPE prep_2->prep_3 handle_1 Don PPE Correctly prep_3->handle_1 handle_2 Work Within a Certified Chemical Fume Hood handle_1->handle_2 handle_3 Handle with Care to Avoid Spills and Aerosol Generation handle_2->handle_3 handle_4 Keep Containers Tightly Closed When Not in Use handle_3->handle_4 clean_1 Decontaminate Work Area handle_4->clean_1 clean_2 Doff PPE Correctly to Avoid Contamination clean_1->clean_2 clean_3 Segregate and Dispose of Waste in Labeled Containers clean_2->clean_3

Caption: Workflow for the safe handling of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste contaminated with methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be placed in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[4] Do not mix with incompatible waste streams.

  • Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][7]

By adhering to these guidelines, researchers can confidently and safely work with methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Institute for Occupational Safety and Health (NIOSH). (1997). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards.
  • Safety D
  • Penta. (2024, November 26).
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Agency for Toxic Substances and Disease Registry (
  • The Center for Construction Research and Training (CPWR). Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • Environmental Health and Safety, University of Washington.
  • Clarion Safety Systems. (2022, November 30).
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Administration for Strategic Preparedness and Response (ASPR).
  • SAFETY D
  • Tokyo Chemical Industry. (2025, November 5).
  • 3.
  • Occupational Safety and Health Administration (OSHA).
  • Fisher Scientific. (2023, October 20).
  • Lab Alley. (2024, June 19).
  • methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate — Chemical Substance Inform
  • Pi Chemicals.
  • The Perfumers Apprentice.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.